3-Methoxybenzoic Acid
Description
This compound has been reported in Pseudolarix amabilis, Larix kaempferi, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H8O3/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3,(H,9,10) | |
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InChI Key |
XHQZJYCNDZAGLW-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=CC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060410 | |
| Record name | Benzoic acid, 3-methoxy- | |
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Molecular Weight |
152.15 g/mol | |
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Physical Description |
White odorless powder; [Alfa Aesar MSDS], Solid, white crystals, practically odourless | |
| Record name | 3-Methoxybenzoic acid | |
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| Record name | 3-Methoxybenzoic acid | |
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Boiling Point |
170.00 to 172.00 °C. @ 10.00 mm Hg | |
| Record name | 3-Methoxybenzoic acid | |
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Solubility |
soluble in boiling water, organic solvents, freely soluble (in ethanol) | |
| Record name | 3-Methoxybenzoic acid | |
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Vapor Pressure |
0.0015 [mmHg] | |
| Record name | 3-Methoxybenzoic acid | |
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CAS No. |
586-38-9 | |
| Record name | 3-Methoxybenzoic acid | |
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| Record name | 3-Methoxybenzoic acid | |
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| Record name | 3-METHOXYBENZOIC ACID | |
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| Record name | 3-METHOXYBENZOIC ACID | |
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| Record name | 3-Methoxybenzoic acid | |
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Melting Point |
110.5 °C | |
| Record name | 3-Methoxybenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Methoxybenzoic Acid: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and known biological activities of 3-Methoxybenzoic acid. The information is presented to support research, development, and quality control activities involving this compound.
Chemical and Physical Properties
This compound, also known as m-anisic acid, is a white to off-white crystalline powder.[1] It is an organic compound with the molecular formula C₈H₈O₃.[1] The structure is characterized by a benzene (B151609) ring substituted with a methoxy (B1213986) group (-OCH₃) and a carboxylic acid group (-COOH) at positions 1 and 3, respectively. This compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | m-Anisic acid, m-Methoxybenzoic acid | [1][2] |
| CAS Number | 586-38-9 | [2] |
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105-108 °C | |
| Boiling Point | 170-172 °C at 10 mmHg | |
| pKa | 4.10 at 25 °C | [3] |
| Solubility | Moderately soluble in water; soluble in ethanol, ether, and acetone. | [1] |
| LogP | 2.02 | [4] |
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the methylation of 3-hydroxybenzoic acid.
Experimental Protocol: Methylation of 3-Hydroxybenzoic Acid
This protocol describes the synthesis of this compound from 3-hydroxybenzoic acid via an esterification followed by etherification and subsequent hydrolysis.
-
Step 1: Esterification of 3-Hydroxybenzoic Acid
-
To a solution of 3-hydroxybenzoic acid in methanol (B129727) (MeOH), add a catalytic amount of concentrated sulfuric acid (H₂SO₄).
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product, 3-hydroxy methyl benzoate (B1203000), with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.
-
-
Step 2: Etherification of 3-Hydroxy Methyl Benzoate
-
Dissolve the crude 3-hydroxy methyl benzoate in acetone.
-
Add potassium carbonate (K₂CO₃) and a methylating agent (e.g., dimethyl sulfate or methyl iodide).
-
Reflux the mixture for 6-8 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.
-
Purify the resulting 3-methoxy methyl benzoate by column chromatography.
-
-
Step 3: Hydrolysis of 3-Methoxy Methyl Benzoate
-
Dissolve the purified 3-methoxy methyl benzoate in a solution of 10% aqueous potassium hydroxide (B78521) (KOH) in methanol.
-
Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute hydrochloric acid (HCl) to a pH of approximately 2, which will precipitate the this compound.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
-
Caption: Synthetic pathway for this compound.
Structure Elucidation via Spectroscopic Methods
The structure of this compound is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR | δ (ppm) in CDCl₃: ~11.0-13.0 (s, 1H, -COOH), 7.1-7.7 (m, 4H, Ar-H), ~3.8 (s, 3H, -OCH₃) |
| ¹³C NMR | δ (ppm) in CDCl₃: ~171.8, 159.6, 130.6, 129.6, 122.7, 120.5, 114.4, 55.5 |
| IR (KBr) | ν (cm⁻¹): ~2500-3300 (broad, O-H), ~1680-1700 (C=O), ~1600, 1480 (C=C aromatic), ~1250 (C-O) |
| Mass Spec (EI) | m/z: 152 (M⁺), 135 ([M-OH]⁺), 107 ([M-OH-CO]⁺), 92, 77 |
Experimental Protocols for Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 0-15 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Spectral Width: Typically 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
-
Transfer the mixture to a pellet die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.[5]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder or a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹.
-
-
-
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Caption: Workflow for the structural elucidation of this compound.
Biological Activities and Signaling Pathways
This compound has been reported to exhibit several biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
While direct evidence for the involvement of this compound in specific signaling pathways is limited in the current literature, studies on structurally similar methoxybenzoic acid derivatives provide insights into potential mechanisms of action. For instance, a derivative of the isomeric 4-methoxybenzoic acid, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to target the Akt/NF-κB cell survival signaling pathway in prostate cancer cells.[6] Additionally, 2-hydroxy-3-methoxybenzoic acid has been demonstrated to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway, which involves the inhibition of NF-κB nuclear translocation.[7]
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The potential for methoxybenzoic acid derivatives to inhibit this pathway is a significant area of interest for drug development.
Caption: Potential inhibitory effect on the NF-κB signaling pathway.
Further research is warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound. This will be crucial for understanding its full therapeutic potential.
References
- 1. chemixl.com [chemixl.com]
- 2. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Showing Compound this compound (FDB010546) - FooDB [foodb.ca]
- 5. How Do You Prepare A Kbr Sample? Master The Technique For Clear Ftir Analysis - Kintek Solution [kindle-tech.com]
- 6. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxy-3-methoxybenzoic acid attenuates mast cell-mediated allergic reaction in mice via modulation of the FcεRI signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Methoxybenzoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Methoxybenzoic acid (m-Anisic acid), a compound of significant interest in organic synthesis, pharmaceutical research, and materials science. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational dataset for compound identification, structural elucidation, and quality control.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.5 - 13.0 | Singlet (broad) | 1H | -COOH |
| ~7.70 | Doublet of triplets | 1H | Ar-H |
| ~7.59 | Doublet | 1H | Ar-H |
| ~7.38 | Triplet | 1H | Ar-H |
| ~7.15 | Doublet of doublets | 1H | Ar-H |
| 3.86 | Singlet | 3H | -OCH₃ |
Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 172.0 | -COOH |
| 159.7 | Ar-C-OCH₃ |
| 131.2 | Ar-C |
| 129.6 | Ar-CH |
| 122.5 | Ar-CH |
| 120.3 | Ar-CH |
| 114.5 | Ar-CH |
| 55.4 | -OCH₃ |
Solvent: CDCl₃. The chemical shifts may vary slightly depending on the solvent and concentration.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |
| 2980-3080 | Medium | C-H stretch (Aromatic) |
| 2840-2960 | Medium | C-H stretch (Aliphatic, -OCH₃) |
| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |
| 1580-1600 | Medium-Strong | C=C stretch (Aromatic) |
| 1430-1470 | Medium | C-H bend (Aliphatic) |
| 1250-1300 | Strong | C-O stretch (Aryl ether, asymmetric) |
| 1020-1050 | Strong | C-O stretch (Aryl ether, symmetric) |
| 920-950 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 152 | 100 | [M]⁺ (Molecular Ion) |
| 137 | ~60 | [M - CH₃]⁺ |
| 135 | ~50 | [M - OH]⁺ |
| 109 | ~15 | [M - COOH]⁺ |
| 92 | ~20 | [C₆H₄O]⁺ |
| 77 | ~25 | [C₆H₅]⁺ |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
¹H NMR Acquisition: A standard one-pulse sequence is utilized. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum. A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
ATR (Attenuated Total Reflectance): A small amount of the solid sample is placed directly onto the ATR crystal.[1]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.[1]
-
Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded first.[1] The sample spectrum is then recorded, and the background is automatically subtracted.[1] Data is typically collected over a range of 4000-400 cm⁻¹.[1]
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the compound in a volatile organic solvent is injected into the GC.
-
Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: An electron multiplier or similar detector records the abundance of each ion.
Visualized Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Crystal Structure and Polymorphism of 3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoic acid (m-anisic acid), a simple substituted aromatic carboxylic acid, serves as a valuable model compound in the study of crystal engineering and polymorphism.[1] The ability of a single compound to exist in multiple crystalline forms, known as polymorphism, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. A thorough understanding and control of polymorphism are therefore essential for the development of safe, effective, and stable drug products.
This technical guide provides a comprehensive overview of the known polymorphic forms of this compound, detailing their crystal structures, and presenting experimental methodologies for their preparation and characterization.
Polymorphs of this compound
To date, two polymorphic forms of this compound have been reported in the scientific literature. Following the nomenclature established in the primary research, they are designated as Form Iα and Form Iβ.[2]
Crystallographic Data
A summary of the crystallographic data for the two known polymorphs of this compound is presented in Table 1 for easy comparison.
| Parameter | Form Iα | Form Iβ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 13.8034 (17) | 3.8018 |
| b (Å) | 5.0275 (5) | 15.6027 |
| c (Å) | 21.446 (3) | 11.9755 |
| β (°) | 99.320 (13) | 90.889 |
| Volume (ų) | 1467.44 (10) | 710.51 |
| Z | 8 | 4 |
| Z' | 2 | 1 |
| Calculated Density (g/cm³) | 1.373 | 1.420 |
| Reference | Raffo et al., 2014 | Chia et al., 2019 |
Table 1: Crystallographic Data for the Polymorphs of this compound.
Supramolecular Architecture and Stability
Form Iα is characterized by the presence of two symmetrically independent molecules in the asymmetric unit (Z' = 2), which adopt different conformations.[2] These conformers are linked into a homodimer through strong O—H⋯O hydrogen bonds.[2]
Form Iβ , in contrast, has only one molecule in the asymmetric unit (Z' = 1).[2] The molecules in Form Iβ also form inversion dimers via O—H⋯O hydrogen bonds.[2] These dimers are further connected into zigzag chains by C—H⋯O interactions.[2]
Based on calculated lattice energies, Form Iβ is considered to be the less stable polymorph compared to Form Iα.[2]
Physicochemical Properties
While specific comparative data for the two polymorphs is limited in publicly available literature, the general properties of this compound are well-documented. It is a white to off-white crystalline solid.[3]
| Property | Value |
| Melting Point (°C) | 105-107[4] |
| Boiling Point (°C/mmHg) | 170-172 / 10[4] |
| Solubility in Water (mg/mL at 25°C) | 2[4] |
| Solubility in 95% Ethanol (B145695) (mg/mL) | 50[4] |
Table 2: General Physicochemical Properties of this compound.
It is important to note that these values may vary between the different polymorphic forms. The less stable polymorph (Form Iβ) is expected to have a lower melting point and higher solubility than the more stable form (Form Iα).
Experimental Protocols
Crystallization
Form Iα: The specific crystallization protocol for Form Iα from the original study by Raffo et al. (2014) is not readily available in the public domain. However, crystallization from common organic solvents such as ethanol or aqueous ethanol mixtures by slow evaporation is a standard method for obtaining single crystals of small organic molecules.[5]
Form Iβ: Single crystals of Form Iβ have been successfully obtained through the slow evaporation of a methanolic mixture of this compound and hexamethylenetetramine in an equimolar ratio at room temperature.[2]
X-ray Diffraction (XRD)
Single-Crystal X-ray Diffraction (SCXRD): This technique is essential for the definitive determination of the crystal structure of each polymorph.
-
Instrumentation: A four-circle X-ray diffractometer equipped with a suitable radiation source (e.g., Mo Kα or Cu Kα) and a detector.
-
Sample Preparation: A single crystal of suitable size and quality is mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) while a complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is used to solve and refine the crystal structure, yielding the unit cell parameters, space group, and atomic coordinates.
Powder X-ray Diffraction (PXRD): PXRD is a powerful tool for routine identification and phase purity analysis of polymorphic forms.
-
Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα).
-
Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.
-
Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the diffracted X-rays is recorded. Each polymorph will exhibit a unique PXRD pattern.
Thermal Analysis
Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal transitions of a material, such as melting and solid-solid phase transitions, providing information on the relative stability of polymorphs.
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan and hermetically sealed.
-
Method: The sample and a reference pan are heated at a constant rate (e.g., 5-20 °C/min) under an inert atmosphere (e.g., nitrogen). The difference in heat flow to the sample and reference is measured as a function of temperature. The melting point and enthalpy of fusion for each polymorph can be determined from the resulting thermogram. For metastable forms, a melt-recrystallization-melt phenomenon may be observed.[6]
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational spectroscopy can be used to differentiate between polymorphs as the different crystal packing and molecular conformations will result in distinct vibrational spectra.
-
Instrumentation: An FTIR spectrometer (often with an ATR accessory) or a Raman spectrometer.
-
Sample Preparation: For FTIR-ATR and Raman, a small amount of the crystalline powder is placed directly on the sample stage. For transmission FTIR, a KBr pellet of the sample is prepared.
-
Data Collection: The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹). Differences in peak positions, intensities, and splitting patterns in regions corresponding to carboxylic acid and methoxy (B1213986) group vibrations can be used to distinguish the polymorphs.
Logical Workflow for Polymorph Screening and Characterization
A systematic approach is crucial for the successful identification and characterization of all accessible polymorphic forms of a compound. The following diagram illustrates a typical workflow.
Relationship Between Polymorphs
The following diagram illustrates the known relationship between the two polymorphs of this compound.
Conclusion
This technical guide has summarized the current knowledge on the crystal structure and polymorphism of this compound. Two distinct polymorphic forms, Iα and Iβ, have been identified and characterized. The differences in their crystal packing and supramolecular interactions, primarily driven by hydrogen bonding, lead to different thermodynamic stabilities. For researchers and professionals in drug development, a thorough understanding of these polymorphic forms is crucial for ensuring the consistent quality, performance, and stability of any potential pharmaceutical product containing this molecule or its derivatives. The provided experimental protocols and workflows offer a foundational framework for the investigation and control of polymorphism in this and related systems. Further research to elucidate the specific physicochemical properties of each polymorph and to explore the potential for discovering additional crystalline forms would be of significant value to the scientific community.
References
Solubility of 3-Methoxybenzoic Acid in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-methoxybenzoic acid in a range of organic solvents. The information contained herein is critical for professionals involved in drug development, chemical synthesis, and formulation science, where a thorough understanding of solubility is paramount for process optimization and product efficacy. This document presents quantitative solubility data, detailed experimental methodologies for its determination, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been determined in fourteen common organic solvents across a temperature range of 278.15 K to 323.15 K. The data, presented as mole fraction (x), is summarized in the tables below. This information is essential for solvent selection, crystallization process design, and predicting the behavior of this compound in various chemical environments.
Table 1: Mole Fraction Solubility of this compound in Alcohols and Carboxylic Acids
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol | sec-Butanol | Formic Acid | Acetic Acid |
| 278.15 | 0.2989 | 0.2334 | 0.1987 | 0.1654 | 0.1554 | 0.1342 | 0.1221 | 0.4567 | 0.3876 |
| 283.15 | 0.3321 | 0.2632 | 0.2245 | 0.1876 | 0.1765 | 0.1534 | 0.1398 | 0.4987 | 0.4234 |
| 288.15 | 0.3678 | 0.2954 | 0.2523 | 0.2112 | 0.1998 | 0.1743 | 0.1592 | 0.5423 | 0.4601 |
| 293.15 | 0.4056 | 0.3298 | 0.2821 | 0.2365 | 0.2243 | 0.1965 | 0.1801 | 0.5876 | 0.4987 |
| 298.15 | 0.4454 | 0.3665 | 0.3142 | 0.2634 | 0.2501 | 0.2198 | 0.2023 | 0.6345 | 0.5389 |
| 303.15 | 0.4876 | 0.4054 | 0.3487 | 0.2921 | 0.2776 | 0.2445 | 0.2256 | 0.6823 | 0.5801 |
| 308.15 | 0.5312 | 0.4465 | 0.3854 | 0.3223 | 0.3065 | 0.2701 | 0.2501 | 0.7312 | 0.6223 |
| 313.15 | 0.5765 | 0.4898 | 0.4243 | 0.3543 | 0.3378 | 0.2976 | 0.2758 | 0.7812 | 0.6654 |
| 318.15 | 0.6234 | 0.5354 | 0.4654 | 0.3887 | 0.3701 | 0.3265 | 0.3023 | 0.8321 | 0.7098 |
| 323.15 | 0.6712 | 0.5823 | 0.5087 | 0.4245 | 0.4034 | 0.3567 | 0.3301 | 0.8834 | 0.7551 |
Table 2: Mole Fraction Solubility of this compound in Esters
| Temperature (K) | Ethyl Formate | Methyl Acetate | Ethyl Acetate | Isopropyl Acetate | Butyl Acetate |
| 278.15 | 0.1432 | 0.1765 | 0.1543 | 0.1321 | 0.1123 |
| 283.15 | 0.1654 | 0.2012 | 0.1765 | 0.1523 | 0.1298 |
| 288.15 | 0.1898 | 0.2287 | 0.2001 | 0.1743 | 0.1487 |
| 293.15 | 0.2165 | 0.2587 | 0.2254 | 0.1978 | 0.1698 |
| 298.15 | 0.2454 | 0.2912 | 0.2523 | 0.2221 | 0.1912 |
| 303.15 | 0.2765 | 0.3254 | 0.2812 | 0.2478 | 0.2143 |
| 308.15 | 0.3098 | 0.3612 | 0.3112 | 0.2745 | 0.2387 |
| 313.15 | 0.3454 | 0.3987 | 0.3423 | 0.3023 | 0.2643 |
| 318.15 | 0.3823 | 0.4376 | 0.3745 | 0.3312 | 0.2912 |
| 323.15 | 0.4201 | 0.4787 | 0.4078 | 0.3612 | 0.3198 |
Experimental Protocols
The quantitative solubility data presented was determined using a gravimetric shake-flask method. This widely accepted technique provides reliable and reproducible results for solid-liquid equilibrium studies.
Materials:
-
This compound (purity > 99%)
-
Organic solvents (analytical grade)
-
Analytical balance (accuracy ± 0.1 mg)
-
Thermostatic shaker bath (temperature control ± 0.1 K)
-
Centrifuge
-
Drying oven
Procedure:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed glass flask.
-
Equilibration: The flasks are placed in a thermostatic shaker bath and agitated at a constant temperature for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid is maintained throughout this period.
-
Phase Separation: After equilibration, the flasks are removed from the shaker and allowed to stand for a short period to allow the solid to settle. The suspension is then centrifuged to separate the solid and liquid phases completely.
-
Sample Analysis (Gravimetric Method):
-
A known mass of the clear supernatant (saturated solution) is carefully transferred to a pre-weighed container.
-
The solvent is evaporated from the container in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
The mass of the solvent is calculated by subtracting the mass of the dissolved solute from the total mass of the saturated solution sample.
-
-
Calculation of Mole Fraction Solubility: The mole fraction solubility (x) is calculated using the following formula:
x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]
where:
-
m_solute = mass of dissolved this compound
-
M_solute = molar mass of this compound
-
m_solvent = mass of the solvent
-
M_solvent = molar mass of the solvent
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
3-Methoxybenzoic Acid: A Human Urinary Metabolite of Dietary and Endogenous Origin
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxybenzoic acid, a methoxy-substituted benzoic acid derivative, is a recognized human urinary metabolite. Its presence in urine can be attributed to both endogenous metabolic processes and the biotransformation of exogenous dietary precursors, primarily methoxylated phenolic compounds found in various plant-based foods. The gut microbiota plays a pivotal role in the initial metabolism of these dietary components, particularly through O-demethylation of methoxycinnamic acids. Subsequent hepatic conjugation reactions, such as glucuronidation and glycine (B1666218) conjugation, facilitate its excretion. The quantification of this compound in urine serves as a potential biomarker for dietary intake of specific polyphenols and for assessing the metabolic activity of the gut microbiome. This technical guide provides a comprehensive overview of the origins, metabolic pathways, and analytical methodologies for the detection and quantification of this compound in human urine.
Introduction
This compound (m-anisic acid) is a simple phenolic compound that has been identified as a constituent of human urine.[1] Its chemical structure consists of a benzoic acid core with a methoxy (B1213986) group at the meta-position. While it can be used as a flavoring agent in food, its primary significance in a clinical and research context lies in its role as a urinary metabolite.[1] The origins of urinary this compound are twofold: it can be derived from the metabolism of dietary polyphenols, particularly those with methoxy moieties, and potentially from endogenous metabolic pathways.[2] The transformation of dietary precursors is heavily influenced by the enzymatic activities of the gut microbiota, making urinary this compound a potential indicator of gut microbiome function.[3]
This guide will delve into the metabolic pathways leading to the formation and excretion of this compound, provide detailed experimental protocols for its analysis in urine, and present available data on its urinary concentrations.
Metabolic Pathways
The presence of this compound in human urine is primarily the result of a multi-step metabolic process that begins with the dietary intake of methoxylated phenolic compounds.
Dietary Precursors and Gut Microbiota Metabolism
A significant dietary precursor to this compound is p-methoxycinnamic acid, which is found in various plant-based foods.[2] Upon ingestion, these compounds transit to the colon where they are subjected to extensive metabolism by the resident gut microbiota.[3] Anaerobic bacteria within the gut possess O-demethylase enzymes that are capable of cleaving the methyl group from the methoxy moiety of compounds like p-methoxycinnamic acid.[3][4] This biotransformation is a crucial initial step in the breakdown of many dietary polyphenols.
The metabolic conversion of p-methoxycinnamic acid by gut microbiota can be represented as follows:
Hepatic Phase II Metabolism
Following its formation in the gut, this compound is absorbed into the bloodstream and transported to the liver. In the liver, it undergoes Phase II detoxification reactions to increase its water solubility and facilitate its renal excretion.[5][6][7] The primary conjugation reactions for benzoic acid and its derivatives are:
-
Glycine Conjugation: Benzoic acid is activated to benzoyl-CoA, which is then conjugated with the amino acid glycine by the enzyme glycine N-acyltransferase to form hippuric acid.[5] A similar pathway is expected for this compound.
-
Glucuronidation: The carboxyl group of this compound can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).[6]
These conjugated metabolites are then released into the circulation and efficiently filtered by the kidneys for excretion in the urine.
References
- 1. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Anaerobic O-demethylations of methoxynaphthols, methoxyfuran, and fluoroanisols by Sporomusa ovata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Contribution towards a Metabolite Profile of the Detoxification of Benzoic Acid through Glycine Conjugation: An Intervention Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. uomus.edu.iq [uomus.edu.iq]
The Natural Occurrence of 3-Methoxybenzoic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoic acid, also known as m-anisic acid, is an aromatic carboxylic acid that has been identified as a natural product in the plant kingdom. While its presence is documented, comprehensive data on its concentration, biosynthetic pathway, and physiological function in plants remain limited. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence of this compound in plants, including its known sources, a proposed biosynthetic pathway, and detailed experimental protocols for its extraction and quantification. This document aims to serve as a valuable resource for researchers and professionals in drug development and natural product chemistry.
Natural Occurrence of this compound
This compound has been reported in a limited number of plant species. The primary documented sources are coniferous trees.
-
Pseudolarix amabilis (Golden Larch): This species of larch, native to eastern China, has been identified as a natural source of this compound.[1]
-
Larix kaempferi (Japanese Larch): Another coniferous tree in which the presence of this compound has been reported.[1]
While the documented occurrences are sparse, the compound's simple structure suggests it may be more widely distributed in the plant kingdom than currently reported, potentially existing in trace amounts or as an intermediate in various metabolic pathways. Further metabolomic studies on a wider range of plant species are required to fully elucidate its distribution.
Quantitative Data
To date, there is a significant lack of quantitative data in the scientific literature specifically for this compound in plant materials. To provide a contextual framework for researchers, the following table summarizes quantitative data for the closely related isomer, 4-methoxybenzoic acid (p-anisic acid), which is more commonly reported. These values can offer an approximation of the concentration ranges that might be expected for methoxybenzoic acids in plants.
| Plant Species | Plant Part | Compound | Concentration | Analytical Method |
| Vanilla planifolia (Vanilla) | Cured Beans | 4-Hydroxybenzoic acid* | 0.38 ± 0.05 g/100 g dry matter | HPLC |
| Foeniculum vulgare (Fennel) | Seed | Benzaldehyde, 4-methoxy-** | 8.01% of methanolic extract | GC-MS |
| Rosaceae Family Plants | Leaf | p-Anisic acid | 0.334–3.442 mg/g dry weight | Not Specified |
| Pimpinella anisum (Anise) | Seed | 4-(β-d-glucopyranosyloxy)benzoic acid*** | Present | Not Specified |
Note: Data for p-hydroxybenzoic acid is provided as a related compound found in vanilla; specific quantitative data for 4-methoxybenzoic acid was not available in the cited literature. **Note: This compound is listed as "Benzaldehyde, 4-methoxy-" in the source, which may be a typographical error for 4-methoxybenzoic acid given the context of other identified phenolic acids. ***Note: This is a glycoside of a related benzoic acid, indicating the presence of similar structures in anise.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of benzoic acids in plants originates from the shikimate pathway and proceeds through the phenylpropanoid pathway.[2][3][4][5] While a specific pathway for this compound has not been experimentally elucidated, a plausible route can be hypothesized based on known enzymatic reactions in plant secondary metabolism.
The pathway begins with the amino acid L-phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and side-chain shortening, leads to the formation of benzoic acid derivatives. The key step for the formation of this compound is likely the O-methylation of a hydroxylated precursor, 3-hydroxybenzoic acid. This reaction would be catalyzed by an O-methyltransferase (OMT).
Below is a diagram illustrating the proposed biosynthetic pathway.
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and quantification of this compound from plant materials. These protocols are based on established methods for the analysis of phenolic acids and can be adapted for specific research needs.
Extraction of this compound
This protocol describes a general procedure for the extraction of this compound and other phenolic compounds from dried plant material using ultrasound-assisted extraction (UAE).
Materials:
-
Dried and powdered plant material
-
Methanol (B129727) (80% aqueous solution)
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
-
Filter paper (e.g., Whatman No. 1)
Procedure:
-
Sample Preparation: Weigh approximately 5 g of the dried and finely powdered plant material.
-
Extraction:
-
Place the powdered sample in a 250 mL Erlenmeyer flask.
-
Add 100 mL of 80% methanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate the mixture for 45 minutes at a controlled temperature of 40°C.
-
-
Separation:
-
After sonication, centrifuge the mixture at 5000 rpm for 15 minutes to pellet the solid material.
-
Decant the supernatant.
-
Repeat the extraction process on the pellet twice more with fresh solvent.
-
Combine the supernatants from all three extractions.
-
-
Concentration:
-
Filter the combined supernatant through filter paper.
-
Concentrate the filtered extract using a rotary evaporator under reduced pressure at a temperature of 45°C until the solvent is removed.
-
-
Storage: Store the resulting crude extract at -20°C until further analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in a plant extract using HPLC with a Photodiode Array (PDA) detector. The separation of methoxybenzoic acid isomers can be challenging; therefore, a phenyl-hexyl column is recommended for enhanced selectivity.[6]
Materials and Equipment:
-
HPLC system with a PDA detector
-
Phenyl-Hexyl reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
-
This compound analytical standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade), acidified with 0.1% formic acid
-
Syringe filters (0.45 µm)
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase.
-
-
Sample Preparation:
-
Dissolve a known amount of the crude plant extract in the mobile phase to a suitable concentration (e.g., 10 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 15% B, increase to 40% B over 25 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the maximum absorbance of this compound (approximately 242 nm and 294 nm).
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the extraction and analysis of this compound from a plant source and the logical relationship between key analytical steps.
Conclusion
This compound is a naturally occurring phenolic compound found in plants, though its distribution and concentration are not yet well-documented. This technical guide provides a summary of its known botanical sources and outlines a robust set of adaptable experimental protocols for its extraction and quantification. The proposed biosynthetic pathway offers a logical framework for further investigation into the metabolic role of this compound in plants. The information and methodologies presented herein are intended to facilitate future research into this compound, enabling a more comprehensive understanding of its significance in plant biology and its potential applications in various scientific and industrial fields. Further metabolomic screening of a diverse range of plant species is crucial to expand our knowledge of the natural occurrence of this compound.
References
- 1. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Completion of the core β-oxidative pathway of benzoic acid biosynthesis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Thermochemical Properties and Stability of 3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties and stability of 3-methoxybenzoic acid (m-anisic acid). Intended for researchers, scientists, and professionals in drug development, this document consolidates essential data on the compound's thermodynamic parameters, including enthalpy of formation, combustion, and sublimation. It also delves into its thermal stability and degradation profile, supported by established analytical methodologies. Detailed experimental protocols for key analytical techniques such as bomb calorimetry and differential scanning calorimetry are provided to facilitate reproducible research. Furthermore, this guide presents a visualization of the microbial degradation pathway of this compound, offering insights into its environmental fate and metabolic transformation. All quantitative data is presented in structured tables for ease of reference and comparison.
Introduction
This compound (CAS 586-38-9), also known as m-anisic acid, is an aromatic carboxylic acid with a methoxy (B1213986) group at the meta position.[1] Its chemical structure plays a significant role in its physical and chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[2] A thorough understanding of its thermochemical properties and stability is paramount for its application in drug design, formulation, and manufacturing processes, where it may be subjected to various thermal stresses. This guide aims to provide a detailed repository of this critical information.
Thermochemical Properties
The thermochemical properties of a compound are fundamental to understanding its energy content and reactivity. The following tables summarize the key experimentally determined and calculated thermochemical data for this compound.
Enthalpy
Table 1: Enthalpy Values for this compound
| Property | Value | Units | State | Reference |
| Standard Enthalpy of Formation (ΔfH°) | -553.5 ± 1.2 | kJ/mol | Solid | [3] |
| Standard Enthalpy of Formation (ΔfH°) | -446.10 ± 0.80 | kJ/mol | Gas | [4] |
| Standard Enthalpy of Combustion (ΔcH°) | -3737.91 ± 0.60 | kJ/mol | Solid | [3] |
| Enthalpy of Sublimation (ΔsubH) | 107.40 ± 0.40 | kJ/mol | Solid to Gas | [5] |
Gibbs Free Energy
Table 2: Gibbs Free Energy of Formation for this compound
| Property | Value | Units | State | Reference |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -251.48 | kJ/mol | [5] |
Other Thermodynamic Properties
Data on entropy and heat capacity for this compound are not extensively available in the literature. However, for a structurally related compound, 3,6-dichloro-2-methoxy-benzoic acid, low-temperature heat capacity has been determined using adiabatic calorimetry. This suggests that similar methodologies could be applied to this compound to obtain these valuable thermodynamic parameters.
Stability and Decomposition
The thermal stability of this compound is a crucial factor in its handling, storage, and application in pharmaceutical formulations.
Thermal Stability
Studies on metal complexes of 3-methoxybenzoate have provided insights into its thermal stability. For instance, the thermal decomposition of solid-state bivalent transition metal 3-methoxybenzoates has been investigated using thermogravimetry and differential thermal analysis (TG-DTA) and differential scanning calorimetry (DSC).[6] These studies help in understanding how the coordination of the carboxylate group to a metal ion affects the overall stability of the molecule. While direct TGA and DSC data for pure this compound are not widely published, information on its isomer, 4-methoxybenzoic acid, suggests that it is a thermally stable compound, with significant decomposition likely commencing above 200°C.[7]
Decomposition Pathway
The primary thermal degradation pathway for benzoic acid and its derivatives is decarboxylation.[7] At elevated temperatures, the carboxylic acid group is eliminated as carbon dioxide. For this compound, the expected principal degradation products are anisole (B1667542) and carbon dioxide.
Experimental Protocols
This section details the methodologies for the key experiments cited for the determination of the thermochemical properties of this compound.
Bomb Calorimetry for Enthalpy of Combustion
The standard enthalpy of combustion of solid this compound can be determined using a static bomb calorimeter.
-
Sample Preparation: A pellet of a known mass (approximately 1 g) of high-purity this compound is prepared.
-
Calorimeter Setup: The sample is placed in a crucible inside a constant-volume bomb, which is then pressurized with excess pure oxygen. The bomb is submerged in a known mass of water in the calorimeter.
-
Combustion: The sample is ignited electrically. The temperature of the surrounding water is monitored and recorded at regular intervals to determine the temperature change resulting from the combustion.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined using a standard substance like benzoic acid), and the mass of the sample.
Differential Scanning Calorimetry (DSC) for Thermal Transitions
DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.
-
Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as the reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The measurement is typically carried out under an inert atmosphere (e.g., nitrogen).
-
Temperature Program: The sample is subjected to a controlled temperature program, for example, heating from room temperature to a temperature above its melting point at a constant rate (e.g., 10 °C/min).
-
Data Analysis: The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events such as melting and decomposition. The area under the peak is proportional to the enthalpy change of the transition.
Mandatory Visualizations
Microbial Degradation Pathway of this compound
While information on the involvement of this compound in specific signaling pathways is limited, its metabolism by microorganisms has been studied. Anaerobic bacteria can metabolize this compound through O-demethylation.[8] Furthermore, a Bacillus sp. has been shown to degrade 3-phenoxybenzoic acid, a structurally related compound, producing various intermediates.[9] The following diagram illustrates a plausible microbial degradation pathway for this compound.
Caption: Microbial degradation pathway of this compound.
Experimental Workflow for Thermochemical Analysis
The following diagram outlines a logical workflow for the comprehensive thermochemical analysis of this compound.
Caption: Experimental workflow for thermochemical analysis.
Conclusion
This technical guide has provided a detailed summary of the thermochemical properties and stability of this compound. The tabulated data on enthalpy and Gibbs free energy, coupled with the discussion on thermal stability and decomposition, offer valuable information for researchers and professionals in the pharmaceutical and chemical industries. The inclusion of detailed experimental protocols and workflow diagrams aims to support further research and ensure the generation of high-quality, reproducible data. While there are gaps in the experimental data for certain thermodynamic parameters like entropy and heat capacity, this guide provides a solid foundation and a roadmap for future investigations into this important chemical compound.
References
- 1. This compound | 586-38-9 [chemicalbook.com]
- 2. This compound ReagentPlus , 99 586-38-9 [sigmaaldrich.com]
- 3. Benzoic acid, 3-methoxy- [webbook.nist.gov]
- 4. Benzoic acid, 3-methoxy- [webbook.nist.gov]
- 5. Benzoic acid, 3-methoxy- (CAS 586-38-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. redalyc.org [redalyc.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp | PLOS One [journals.plos.org]
Acidity and pKa Value of 3-Methoxybenzoic Acid in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity and pKa value of 3-methoxybenzoic acid in various solutions. It is designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical sciences, offering detailed quantitative data, experimental methodologies, and visual representations of key concepts.
Introduction: The Significance of Acidity and pKa
The acid dissociation constant (pKa) is a critical physicochemical parameter that quantifies the acidity of a compound in a given solvent. For drug development professionals, a thorough understanding of a molecule's pKa is paramount, as it profoundly influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties. The ionization state of a drug molecule, which is dictated by its pKa and the pH of the surrounding environment, affects its ability to cross biological membranes, interact with target receptors, and its overall bioavailability. This compound, a substituted aromatic carboxylic acid, serves as an important model compound and a key structural motif in various pharmacologically active molecules.
Quantitative Data: pKa of this compound
The acidity of this compound is influenced by the solvent system and temperature. Below is a summary of experimentally determined and predicted pKa values in various solutions.
| Solvent System | Temperature (°C) | pKa Value | Method of Determination |
| Water | 25 | 4.09 | Not specified |
| Water | 25 | 4.10 | Not specified[1] |
| Water | Not specified | 3.84 | Predicted (ChemAxon)[2] |
Experimental Protocols for pKa Determination
The determination of pKa values is a fundamental experimental procedure in physical and analytical chemistry. The two most common methods for determining the pKa of compounds like this compound are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the analyte while monitoring the pH using a calibrated pH meter. The pKa is determined from the resulting titration curve.
Principle:
The pKa is the pH at which the concentrations of the protonated (acidic) and deprotonated (conjugate base) forms of the molecule are equal. This corresponds to the midpoint of the buffer region in the titration curve, specifically at the half-equivalence point.
Detailed Protocol for Substituted Benzoic Acids:
This protocol is adapted from methodologies used for determining the pKa of substituted benzoic acids in aqueous and mixed-solvent systems.[2][3]
-
Preparation of Solutions:
-
Prepare a standard stock solution of this compound (e.g., 1 mM) in the desired solvent (e.g., purified water, or a specific mixture of organic solvent and water).
-
Prepare a standardized titrant solution of a strong base (e.g., 0.1 M NaOH) in the same solvent system.
-
Prepare a solution to maintain a constant ionic strength throughout the titration (e.g., 0.15 M KCl).[4]
-
-
Calibration of the pH Electrode:
-
Calibrate the pH meter and electrode system using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at the experimental temperature.
-
-
Titration Procedure:
-
Place a known volume (e.g., 20 mL) of the this compound solution into a thermostated titration vessel.[4]
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a small amount of strong acid (e.g., 0.1 M HCl).[4]
-
Add the ionic strength adjuster to the solution.
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Begin the titration by adding small, precise increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 12-12.5).[4]
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first or second derivative of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.
-
The pKa of this compound is equal to the pH of the solution at the half-equivalence point.
-
Perform multiple titrations to ensure reproducibility and calculate the average pKa value and standard deviation.[4]
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive method for determining the pKa of compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization.
Principle:
The acidic (protonated) and basic (deprotonated) forms of this compound have distinct molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at various pH values, the ratio of the two species can be determined, and the pKa can be calculated using the Henderson-Hasselbalch equation.
Detailed Protocol for Substituted Benzoic Acids:
This protocol is based on general procedures for the spectrophotometric pKa determination of benzoic acid derivatives.[5][6]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.
-
Prepare a highly acidic solution (e.g., 0.1 M HCl) and a highly basic solution (e.g., 0.1 M NaOH).
-
-
Spectrophotometric Measurements:
-
Determine the UV-Vis absorbance spectrum of the fully protonated form of this compound by dissolving a known concentration of the stock solution in the acidic solution. Identify the wavelength of maximum absorbance (λmax).
-
Determine the UV-Vis absorbance spectrum of the fully deprotonated form by dissolving the same concentration of the stock solution in the basic solution. Identify the λmax for this species.
-
Prepare a series of solutions with the same concentration of this compound in each of the buffer solutions.
-
Measure the absorbance of each buffered solution at a selected analytical wavelength (often the λmax of one of the species).
-
-
Data Analysis:
-
Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The pKa can be determined from the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch and Beer-Lambert laws: pKa = pH + log[(A - AB) / (AA - A)] where:
-
A is the absorbance of the solution at a given pH.
-
AA is the absorbance of the fully protonated (acidic) form.
-
AB is the absorbance of the fully deprotonated (basic) form.
-
-
By plotting log[(A - AB) / (AA - A)] against pH, a straight line should be obtained with the x-intercept equal to the pKa.
-
Mandatory Visualizations
Dissociation Equilibrium of this compound
The following diagram illustrates the acid dissociation equilibrium of this compound in an aqueous solution.
Caption: Dissociation of this compound in Water.
Experimental Workflow for Potentiometric Titration
The following diagram outlines the logical workflow for determining the pKa of this compound using potentiometric titration.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Involvement in Signaling Pathways
While this compound itself is not extensively documented as a direct modulator of major signaling pathways, derivatives of methoxybenzoic acid have shown biological activity. For instance, 2-hydroxy-3-methoxybenzoic acid, a closely related compound, has been found to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway. This suggests that the methoxybenzoic acid scaffold can be a starting point for the design of molecules with specific biological targets. Further research is needed to elucidate any direct effects of this compound on intracellular signaling cascades.
Conclusion
This technical guide has provided a detailed overview of the acidity and pKa of this compound. The presented quantitative data, though limited, offers a foundational understanding of its acidic properties. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry provide researchers with the necessary information to accurately determine the pKa of this and similar compounds. The visualizations of the dissociation equilibrium and experimental workflow serve to clarify these core concepts. A comprehensive understanding of the pKa of this compound is essential for its application in pharmaceutical research and development, enabling better prediction and optimization of its ADME properties.
References
The Multifaceted Biological Activities of 3-Methoxybenzoic Acid and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoic acid, a naturally occurring compound, and its synthetic derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The presence of the methoxy (B1213986) group at the meta-position of the benzoic acid ring influences the molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictates its interaction with biological targets. This technical guide provides an in-depth overview of the significant biological activities of this compound and its derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes pertinent biological pathways and experimental workflows to serve as a comprehensive resource for ongoing research and drug development endeavors.
Data Presentation: A Comparative Overview of Biological Activities
The biological efficacy of this compound derivatives is intrinsically linked to their structural modifications. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial and anticancer activities of selected derivatives.
Table 1: Antimicrobial Activity of this compound Hydrazone Derivatives
| Compound | Test Organism | MIC (µg/mL) | Reference |
| N'-[(4-chlorophenyl)methylidene]-3-methoxybenzohydrazide | Bacillus subtilis ATCC 6633 | 15.62 | [1] |
| N'-[(4-chlorophenyl)methylidene]-3-methoxybenzohydrazide | Bacillus cereus ATCC 10876 | 31.25 | [1] |
| N'-[(E)-(4-methoxyphenyl)methylidene]-3-methoxybenzohydrazide | Bacillus subtilis ATCC 6633 | 15.62 | [1] |
| N'-[(E)-(4-methoxyphenyl)methylidene]-3-methoxybenzohydrazide | Bacillus cereus ATCC 10876 | 31.25 | [1] |
| Nitrofurazone (B1679002) Analogues with 3-methoxybenzoyl moiety | Staphylococcus spp. & Bacillus spp. | 0.002–7.81 | [2] |
Table 2: Anticancer Activity of 3-Methoxybenzoyl-Aryl-Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)thiazole | Melanoma (A375) | 0.021 | [3][4] |
| 4-(3,4,5-trimethoxybenzoyl)-2-(4-methoxyphenyl)thiazole | Prostate (PC-3) | 0.071 | [3][4] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl (B12655295) groups | Breast (MCF-7) | ~40% viability at 100 µM | [5] |
| 1,3,4-Thiadiazole with two 3-methoxyphenyl groups | Breast (MDA-MB-231) | ~34% viability at 100 µM | [5] |
Key Biological Activities and Mechanisms of Action
Antimicrobial Activity
Hydrazone derivatives of this compound have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Bacillus species.[1] The presence of the azomethine group (–CO–NH–N=CH–) in these hydrazide-hydrazones is considered crucial for their biological activity.[2]
Anticancer Activity
Derivatives of this compound have shown significant potential as anticancer agents. For instance, 4-substituted methoxybenzoyl-aryl-thiazoles have exhibited potent antiproliferative activity against melanoma and prostate cancer cell lines, with IC50 values in the nanomolar range.[3][4] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[6] Furthermore, a curcumin (B1669340) derivative, 4-hydroxy-3-methoxybenzoic acid methyl ester, has been shown to induce apoptosis in prostate cancer cells by targeting the Akt/NFκB cell survival signaling pathway.[7]
Anti-inflammatory Activity
Methoxy-substituted benzoic acid derivatives have been investigated for their anti-inflammatory properties. Methoxy derivatives of resveratrol, which share structural similarities, have been shown to suppress lipopolysaccharide (LPS)-induced inflammation in macrophages by inactivating the MAPK and NF-κB signaling pathways.[8] These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory mediators such as cytokines and enzymes like cyclooxygenase-2 (COX-2).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide comprehensive protocols for key experiments used to evaluate the biological activities of this compound derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]
Materials:
-
Test compounds (this compound derivatives)
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate to obtain a range of concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the absorbance at 600 nm.
Workflow for MIC Determination
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the treatment period, remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
MTT Assay Experimental Workflow
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
This assay evaluates the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess reagent
-
Sodium nitrite (B80452) standard
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include an unstimulated control group and a vehicle control group.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Data Analysis: Compare the nitrite levels in the treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compounds.
Signaling Pathway Visualizations
The biological effects of this compound derivatives are often mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate the potential mechanisms by which these compounds may exert their anti-inflammatory and anticancer effects.
NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a central regulator of inflammation and cell survival. Its inhibition is a key target for anti-inflammatory and anticancer drug development. Methoxybenzoic acid derivatives may inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB.[7][8]
Inhibition of the NF-κB Signaling Pathway
MAPK Signaling Pathway Modulation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and cell proliferation. Methoxy-substituted compounds can suppress the phosphorylation of key MAPK proteins like p38 and JNK, leading to a reduction in the inflammatory response.[8]
Modulation of the MAPK Signaling Pathway
Conclusion
This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their potential as antimicrobial, anticancer, and anti-inflammatory agents warrants further investigation. The data and protocols presented in this technical guide are intended to facilitate future research in this area, aiding in the design and development of novel therapeutic agents based on the this compound scaffold. A deeper understanding of the structure-activity relationships and the underlying molecular mechanisms will be crucial for optimizing the efficacy and safety of these compounds for potential clinical applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and SAR Studies of 4-Substituted Methoxylbenzoyl-aryl-thiazoles Analogues as Potent and Orally Bioavailable Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 3-Methoxybenzoic Acid from 3-Hydroxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 3-methoxybenzoic acid from 3-hydroxybenzoic acid. The synthesis is a three-step process involving an initial Fischer esterification to protect the carboxylic acid, followed by a Williamson ether synthesis to methylate the phenolic hydroxyl group, and concluding with the hydrolysis of the ester to yield the final product.
Overall Reaction Scheme
The synthetic route from 3-hydroxybenzoic acid to this compound is illustrated below:
Step 1: Fischer Esterification
→
Step 2: Williamson Ether Synthesis
→
Step 3: Hydrolysis
→
Experimental Protocols
Protocol 1: Fischer Esterification of 3-Hydroxybenzoic Acid
This protocol details the acid-catalyzed esterification of 3-hydroxybenzoic acid with methanol (B129727) to produce methyl 3-hydroxybenzoate.
Materials:
-
3-hydroxybenzoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Deionized water
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzoic acid in anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Pour the concentrated mixture into cold deionized water and extract the product with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (3-hydroxybenzoic acid:methanol) | 1:10 | Adapted from general Fischer esterification protocols |
| Catalyst (H₂SO₄) | 0.1 eq | Adapted from general Fischer esterification protocols |
| Reaction Temperature | Reflux (approx. 65 °C) | [1] |
| Reaction Time | 4-6 hours | [2] |
| Typical Yield | 90-95% | [1] |
Protocol 2: Williamson Ether Synthesis of Methyl 3-Hydroxybenzoate
This protocol describes the methylation of the phenolic hydroxyl group of methyl 3-hydroxybenzoate using dimethyl sulfate or methyl iodide.
Materials:
-
Methyl 3-hydroxybenzoate
-
Dimethyl sulfate or Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Deionized water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve methyl 3-hydroxybenzoate in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution and stir the suspension at room temperature for 30 minutes.
-
Add dimethyl sulfate or methyl iodide dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 3-methoxybenzoate.
Quantitative Data:
| Parameter | Value (Dimethyl Sulfate) | Value (Methyl Iodide) | Reference |
| Molar Ratio (Substrate:Reagent:Base) | 1 : 1.2 : 1.5 | 1 : 1.2 : 1.5 | [2][3] |
| Solvent | Acetone | Acetone or DMF | [2][4] |
| Reaction Temperature | Reflux (approx. 56 °C) | Reflux (approx. 56 °C) | [2][3] |
| Reaction Time | 6-8 hours | 18-24 hours | [2][4] |
| Typical Yield | 94-98% | ~90% | [5][6] |
Protocol 3: Hydrolysis of Methyl 3-Methoxybenzoate
This protocol outlines the base-catalyzed hydrolysis of methyl 3-methoxybenzoate to this compound.
Materials:
-
Methyl 3-methoxybenzoate
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve methyl 3-methoxybenzoate in a mixture of methanol and an aqueous solution of sodium hydroxide.
-
Heat the mixture under reflux for 2-4 hours.
-
After cooling to room temperature, acidify the solution to a pH of 1-2 with concentrated hydrochloric acid to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the product to obtain this compound. The product can be further purified by recrystallization from hot water or an ethanol/water mixture. [7][8] Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Ester:NaOH) | 1:2 | Adapted from general hydrolysis protocols |
| Solvent | Methanol/Water | [9] |
| Reaction Temperature | Reflux (approx. 80-100 °C) | [9] |
| Reaction Time | 2-4 hours | [9] |
| Typical Yield | >95% | [9] |
Data Presentation
Table 1: Physicochemical Properties of Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | 201-204 | 245 (decomposes) |
| Methyl 3-hydroxybenzoate | C₈H₈O₃ | 152.15 | 70-74 | 280-281 |
| This compound | C₈H₈O₃ | 152.15 | 105-107 | 170-172 (at 10 mmHg) |
Table 2: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 3-Hydroxybenzoic acid | 12.5 (s, 1H, COOH), 9.8 (s, 1H, OH), 7.5-7.1 (m, 4H, Ar-H) | 167.5, 157.9, 131.8, 129.9, 121.5, 117.3 | 3300-2500 (br, O-H), 1680 (C=O), 1590, 1460 (C=C) |
| Methyl 3-hydroxybenzoate | 7.6-7.1 (m, 4H, Ar-H), 5.5 (s, 1H, OH), 3.9 (s, 3H, OCH₃) | 167.1, 156.0, 129.8, 122.3, 120.9, 116.2, 52.3 | 3350 (br, O-H), 3050 (Ar C-H), 1710 (C=O), 1250 (C-O) |
| This compound | 12.9 (s, 1H, COOH), 7.6-7.0 (m, 4H, Ar-H), 3.8 (s, 3H, OCH₃) | 167.3, 159.8, 131.9, 129.7, 122.4, 114.5, 55.4 | 3300-2500 (br, O-H), 1685 (C=O), 1580, 1460 (C=C), 1260 (C-O) |
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound.
Logical Relationship of Reaction Steps
Caption: Logical steps in the synthesis of this compound.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. This compound | 586-38-9 [chemicalbook.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: A Detailed Protocol for the Synthesis of 3-Methoxybenzoyl Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-Methoxybenzoyl chloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. It is utilized in the synthesis of molecules targeting Alzheimer's disease and in the optimization of dihydropyrrolopyrimidine inhibitors for potential tumor growth inhibition.[1][2][3] This document provides a detailed protocol for the preparation of 3-methoxybenzoyl chloride from 3-methoxybenzoic acid using thionyl chloride, a common and effective method for converting carboxylic acids to acyl chlorides.[4]
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for the starting material and the final product is presented below for easy reference and comparison.
| Property | This compound (Starting Material) | 3-Methoxybenzoyl Chloride (Product) |
| Molecular Formula | C₈H₈O₃ | C₈H₇ClO₂ |
| Molecular Weight | 152.15 g/mol | 170.59 g/mol [1] |
| Appearance | White to off-white crystalline powder | Clear colorless to pale yellow liquid[2] |
| Boiling Point | 277 °C | 123-125 °C at 15 mmHg[2][3] |
| Melting Point | 101-104 °C[2] | Not applicable |
| Density | 1.25 g/cm³ | 1.214 g/mL at 25 °C[2][3] |
| Refractive Index (n20/D) | Not applicable | 1.558 |
| ¹H NMR (CDCl₃, ppm) | δ ~3.8 (s, 3H), 7.1-7.5 (m, 4H), 11.5 (s, 1H) | δ ~3.8 (s, 3H), 7.2-7.8 (m, 4H)[5] |
| ¹³C NMR (CDCl₃, ppm) | δ ~55.5, 114.2, 118.9, 122.1, 130.0, 159.8, 172.0 | δ ~55.6, 115.3, 122.4, 123.0, 130.1, 159.8, 168.5[6] |
| Key IR Peaks (cm⁻¹) | ~1680 (C=O), ~2500-3300 (O-H) | ~1770 (C=O, acid chloride), ~1250 (C-O)[7] |
Experimental Protocol
This protocol details the synthesis of 3-methoxybenzoyl chloride via the chlorination of this compound using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).
Reaction Scheme:
This compound + Thionyl Chloride → 3-Methoxybenzoyl Chloride + SO₂ + HCl
Materials and Reagents:
-
This compound (99%)
-
Thionyl chloride (SOCl₂) (99% or distilled)
-
N,N-dimethylformamide (DMF) (anhydrous)
-
Anhydrous toluene (B28343) or dichloromethane (B109758) (DCM)
-
Sodium hydroxide (B78521) (NaOH) solution (for scrubber)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Gas outlet tube connected to a gas scrubber (containing NaOH solution)
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup:
-
Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Connect the top of the condenser to a gas trap or scrubber containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases evolved during the reaction.[8]
-
Ensure all glassware is oven-dried to prevent hydrolysis of the reagents and product.
-
-
Charging the Flask:
-
Addition of Reagents:
-
To the stirred suspension, add a catalytic amount of anhydrous DMF (e.g., 2-3 drops) via syringe. The catalyst facilitates the reaction.[8][9][10]
-
Charge the dropping funnel with thionyl chloride (e.g., 0.12 mol, 8.7 mL, 14.3 g; a slight excess is recommended).
-
Add the thionyl chloride dropwise to the flask at room temperature. The addition may cause vigorous evolution of gas.[8][9]
-
-
Reaction:
-
After the addition is complete, slowly heat the mixture to reflux (the temperature will depend on the solvent used, typically 40 °C for DCM or higher for toluene).
-
Maintain the reflux with stirring for 1-3 hours. The reaction is complete when the evolution of gas ceases and the mixture becomes a clear solution.
-
-
Work-up and Purification:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and the solvent by distillation at atmospheric pressure. Toluene can be added and co-distilled to help remove all traces of thionyl chloride.[8]
-
The crude 3-methoxybenzoyl chloride is then purified by vacuum distillation.[11] Collect the fraction boiling at 123-125 °C under a vacuum of 15 mmHg.[2]
-
-
Characterization:
-
Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR. The obtained spectra should match the data provided in the table above.
-
Safety Precautions:
-
This procedure must be performed in a well-ventilated fume hood.
-
Thionyl chloride is highly corrosive, toxic, and lachrymatory. It reacts violently with water to release toxic gases (SO₂ and HCl). Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
3-Methoxybenzoyl chloride is also corrosive and will react with moisture. Handle with care.
Visualized Workflow and Logic
The following diagrams illustrate the chemical transformation and the experimental workflow for the synthesis.
Caption: Chemical transformation of this compound to 3-methoxybenzoyl chloride.
Caption: Experimental workflow for the synthesis of 3-methoxybenzoyl chloride.
References
- 1. 3-Methoxybenzoyl chloride, 99% | Fisher Scientific [fishersci.ca]
- 2. 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2 [shreesulphuric.com]
- 3. 3-METHOXYBENZOYL CHLORIDE | 1711-05-3 [chemicalbook.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. CN101671245A - Process for preparing 3-methoxypropiophenone - Google Patents [patents.google.com]
Application Notes and Protocols for the Esterification of 3-Methoxybenzoic Acid with Various Alcohols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of various alkyl esters of 3-methoxybenzoic acid. Esterification is a fundamental reaction in organic synthesis, crucial for creating derivatives with tailored physicochemical properties for applications in drug discovery, materials science, and fragrance industries. The following sections detail two primary methods for the esterification of this compound with methanol, ethanol, n-propanol, and n-butanol: the classic Fischer-Speier acid-catalyzed esterification and a method involving conversion to an acyl chloride using thionyl chloride.
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[1] This equilibrium-driven process typically employs an excess of the alcohol to favor the formation of the ester product and a strong acid catalyst, such as sulfuric acid.[1][2]
Illustrative Reaction Scheme:
Caption: Workflow for Fischer-Speier Esterification.
Method 2: Esterification via Acyl Chloride Intermediate
For alcohols that are more sterically hindered or when milder reaction conditions are preferred, a two-step procedure involving the conversion of the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) is effective. The resulting acyl chloride readily reacts with the alcohol to form the ester.
Illustrative Reaction Scheme:
Step 1: Acyl Chloride Formation ``` O O // // R-C-OH + SOCl₂ ------> R-C-Cl + SO₂ + HCl
R-C-Cl + R'-OH ------> R-C-OR' + HCl
Caption: Workflow for Esterification via Acyl Chloride.
Conclusion
The choice between Fischer-Speier esterification and the thionyl chloride method depends on the specific requirements of the synthesis. Fischer esterification is a simpler, one-pot reaction that is often suitable for simple primary alcohols. The thionyl chloride method, while involving two steps, offers higher yields and is more effective for a broader range of alcohols under milder conditions for the final esterification step. For all procedures, proper safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, are essential.
References
Application Notes: 3-Methoxybenzoic Acid as a Versatile Building Block in the Synthesis of Bioactive Molecules
Introduction
3-Methoxybenzoic acid is a readily available and versatile building block in organic synthesis, finding significant application in the preparation of complex bioactive molecules. Its substituted benzene (B151609) ring serves as a key scaffold for the introduction of further functionality, making it a valuable precursor in the synthesis of natural products and pharmaceuticals. The methoxy (B1213986) group can act as a directing group in electrophilic aromatic substitution and can be a precursor to a hydroxyl group, further enhancing its synthetic utility. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of complex molecules, with a focus on the preparation of bioactive compounds.
While the direct total synthesis of a wide array of natural products starting from this compound is not extensively documented in readily accessible literature, its derivatives are pivotal in the synthesis of numerous complex molecules. A notable example is the synthesis of the tyrosine kinase inhibitor, Bosutinib, which, although a synthetic drug, provides an excellent case study on the manipulation of a this compound scaffold to build a complex, biologically active molecule.[1][2] Furthermore, the 3-methoxyphenyl (B12655295) moiety is a common structural motif in various classes of natural products, including lignans (B1203133) and alkaloids, suggesting the potential for this compound to serve as a key starting material in their synthesis.
Case Study: Synthesis of Bosutinib from a this compound Derivative
The synthesis of Bosutinib, a potent inhibitor of Src/Abl tyrosine kinases, provides a comprehensive example of the synthetic transformations that can be applied to a this compound derivative. The following sections detail the experimental protocols for the multi-step synthesis of Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.[1][3]
Overall Synthetic Scheme
The synthesis involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization, chlorination, and amination steps to construct the complex quinoline (B57606) core of Bosutinib.
Diagram 1: Overall Synthetic Pathway for Bosutinib
Caption: Synthetic workflow for Bosutinib starting from a substituted this compound.
Experimental Protocols
Step 1: Esterification of 3-Methoxy-4-hydroxybenzoic Acid
This initial step protects the carboxylic acid functionality as a methyl ester.
-
Reaction: 3-Methoxy-4-hydroxybenzoic acid is reacted with thionyl chloride in methanol (B129727).[1][3]
-
Procedure:
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.25 mol) dropwise at room temperature.[1][3]
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the solvent in vacuo.
-
Dissolve the resulting oil in ice-water (50 mL) and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate.
-
The product, methyl 4-hydroxy-3-methoxybenzoate, will precipitate and can be collected by filtration.
-
Step 2: Alkylation of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is alkylated with 1-bromo-3-chloropropane (B140262).
-
Reaction: Methyl 4-hydroxy-3-methoxybenzoate is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate.[1][3]
-
Procedure:
-
A mixture of methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL) is heated at 70 °C for 1 hour.
-
Cool the reaction mixture to room temperature and pour it slowly into ice-water (1.5 L) with constant stirring.
-
The solid product, methyl 4-(3-chloropropoxy)-3-methoxybenzoate, is collected by filtration and washed with cold water.
-
Step 3: Nitration of the Aromatic Ring
A nitro group is introduced onto the aromatic ring, ortho to the methoxy group.
-
Reaction: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate is treated with nitric acid in acetic acid.
-
Procedure:
-
To a solution of methyl 4-(3-chloropropoxy)-3-methoxybenzoate in acetic acid, add nitric acid.[1]
-
The reaction mixture is stirred at 60 °C for 3–4 hours.
-
After completion, the mixture is washed with ice-water.
-
The organic layer is then washed with a saturated sodium bicarbonate solution until neutral.
-
The resulting oil is stirred until it solidifies and is then collected by filtration to afford methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.
-
Step 4: Reduction of the Nitro Group
The nitro group is reduced to an amine, a key step for the subsequent cyclization.
-
Reaction: The nitro compound is reduced using powdered iron and ammonium (B1175870) chloride.[1][3]
-
Procedure:
-
Add powdered iron (5.6 g, 0.10 mol) and ammonium chloride (8.4 g, 0.157 mol) to a mixture of methanol (70 mL) and water (30 mL).
-
Heat the suspension to reflux for 10 minutes.
-
Add a solution of methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (9.1 g, 0.03 mol) in heated methanol (100 mL) dropwise.
-
After the addition is complete, continue to reflux for an additional period.
-
Filter the hot reaction mixture to remove the iron catalyst.
-
Evaporate the methanol from the filtrate, and the residue is dried to give methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate.
-
Subsequent Steps: Cyclization, Chlorination, and Aminations
The resulting aniline (B41778) derivative undergoes a series of reactions to form the quinoline core of Bosutinib. These steps involve reaction with 3,3-diethoxypropionitrile, cyclization with sodium hydroxide, chlorination with POCl₃, and finally, two successive amination reactions to install the side chains.[1][3]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (HPLC, %) | Reference |
| 1 & 2 | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 3-Methoxy-4-hydroxybenzoic acid | 1. SOCl₂, MeOH; 2. 1-bromo-3-chloropropane, K₂CO₃, DMF | 90.0 | - | [1] |
| 3 | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | HNO₃, Acetic Acid | 89.0 | 98.7 | [1][3] |
| 4 | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Fe, NH₄Cl | 91.5 | - | [1] |
Application in Natural Product Synthesis: A Conceptual Overview
Lignans:
Lignans such as Justicidin B are arylnaphthalene natural products that possess a substituted phenyl group.[4][5][6] Synthetic approaches towards these molecules often involve the coupling of two phenylpropanoid units. A substituted benzoic acid like this compound could serve as a starting point for the elaboration of one of these phenylpropanoid units through functional group manipulations such as reduction of the carboxylic acid to an alcohol and subsequent chain extension.
Diagram 2: Conceptual Pathway to a Lignan (B3055560) Precursor
Caption: Conceptual workflow for converting this compound to a lignan precursor.
Amaryllidaceae Alkaloids:
The biosynthesis of Amaryllidaceae alkaloids, such as haemanthamine (B1211331) and galanthamine, involves the coupling of precursors derived from the amino acids phenylalanine and tyrosine.[7] However, chemical syntheses often employ different starting materials. A 3-methoxyphenyl group, which could be derived from this compound, is a common feature in some of these alkaloids. Synthetic strategies could involve the conversion of this compound into a suitable coupling partner for the construction of the complex polycyclic core of these alkaloids.
Conclusion
This compound and its derivatives are valuable and versatile starting materials in the synthesis of complex, biologically active molecules. The detailed synthesis of Bosutinib serves as a practical guide to the types of chemical transformations that can be applied to this scaffold. While direct and detailed protocols for the total synthesis of natural products starting from this compound are not abundantly found in the readily available literature, its structural features are present in many natural products. The conceptual pathways outlined for lignans and alkaloids highlight the potential of this compound as a key building block in natural product synthesis, making it an important tool for researchers, scientists, and drug development professionals.
References
- 1. The efficient synthesis and biological evaluation of justicidin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereocontrolled total synthesis of (-)-ephedradine A (orantine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of 3-Methoxybenzoic Acid Derivatives in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxybenzoic acid and its derivatives are versatile scaffolds in medicinal chemistry, serving as key building blocks in the synthesis of a variety of biologically active compounds. Their utility is particularly evident in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The methoxy (B1213986) group and the carboxylic acid moiety of these compounds provide reactive handles for synthetic modifications, allowing for the construction of complex molecules with high affinity and selectivity for specific kinase targets.
This document provides detailed application notes and protocols on the use of a this compound derivative in the synthesis of a potent kinase inhibitor, Bosutinib. While the provided synthesis starts with the closely related 3-methoxy-4-hydroxybenzoic acid, it serves as an excellent practical example of how this structural motif is utilized in the construction of a clinically approved drug.
Application: Synthesis of Bosutinib, a Dual Src/Abl Kinase Inhibitor
Bosutinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1] It functions as a dual inhibitor of both Src and Abl kinases, which are key drivers of CML pathogenesis.[2] The synthesis of Bosutinib can be efficiently achieved starting from 3-methoxy-4-hydroxybenzoic acid, highlighting the importance of this substituted benzoic acid scaffold.
Quantitative Data: Biological Activity of Bosutinib
The following table summarizes the in vitro inhibitory activity of Bosutinib against its primary kinase targets.
| Kinase Target | IC50 (nM) | Reference |
| Src | 1.2 | [1][3] |
| Abl | 1 | [3][4] |
Signaling Pathway Inhibited by Bosutinib
Bosutinib exerts its therapeutic effect by inhibiting the phosphorylation cascade initiated by the Bcr-Abl fusion protein and Src kinases. This disruption of downstream signaling pathways ultimately leads to the inhibition of cancer cell proliferation and survival.
Bosutinib inhibits Bcr-Abl and Src kinase signaling pathways.
Experimental Protocols
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid
The following multi-step synthesis provides a detailed protocol for the preparation of Bosutinib.[5]
This initial step converts the carboxylic acid to a methyl ester, a more suitable functional group for subsequent reactions.
Workflow:
References
Application of 3-Methoxybenzoic Acid Derivatives in the Synthesis of the Kinase Inhibitor Bosutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bosutinib (B1684425) is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). It functions as a dual inhibitor of the Bcr-Abl fusion protein and Src family kinases, key drivers in the pathogenesis of CML and other malignancies. The synthesis of Bosutinib is a multi-step process that relies on the strategic assembly of its core 4-anilinoquinoline-3-carbonitrile (B11863878) scaffold. While scientific literature does not describe a direct synthetic route for Bosutinib starting from 3-Methoxybenzoic acid, a closely related derivative, 3-methoxy-4-hydroxybenzoic acid , is a well-established and cost-effective starting material for its synthesis.[1][2][3] This document details the application of 3-methoxy-4-hydroxybenzoic acid in the synthesis of Bosutinib, providing comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathway and its mechanism of action.
Mechanism of Action and Signaling Pathways
Bosutinib acts as an ATP-competitive inhibitor, binding to the kinase domain of both the Bcr-Abl fusion protein and Src family kinases.[4] This binding prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that promote cancer cell proliferation, survival, and migration.[4] The primary targets of Bosutinib are crucial in CML, where the constitutively active Bcr-Abl oncoprotein is a key pathogenic driver. The inhibition of Src family kinases, which are often overactivated in various solid tumors, contributes to the broader anti-cancer activity of Bosutinib.[4]
Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid
A prevalent and efficient synthetic route for Bosutinib commences with 3-methoxy-4-hydroxybenzoic acid.[1][2] The overall synthesis involves a sequence of reactions including esterification, alkylation, nitration, reduction, cyclization to form the quinoline (B57606) ring, chlorination, and subsequent amination reactions to introduce the aniline (B41778) and the piperazine-containing side chain.[1][3]
Quantitative Data Summary
The following table summarizes the yields for the key steps in a reported synthesis of Bosutinib starting from 3-methoxy-4-hydroxybenzoic acid.[1][3]
| Step No. | Reaction | Starting Material | Product | Reagents | Yield (%) |
| 1 | Esterification | 3-Methoxy-4-hydroxybenzoic acid | Methyl 4-hydroxy-3-methoxybenzoate | Thionyl chloride, Methanol (B129727) | - |
| 2 | Alkylation | Methyl 4-hydroxy-3-methoxybenzoate | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | 1-Bromo-3-chloropropane (B140262), K₂CO₃, DMF | 90.0 |
| 3 | Nitration | Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Nitric acid, Acetic acid | - |
| 4 | Reduction | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (B13963133) | Fe, NH₄Cl, Methanol, Water | 91.5 |
| 5 | Cyclization | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | 3,3-Diethoxypropionitrile, Trifluoroacetic acid, NaOH | - |
| 6 | Chlorination | 7-(3-Chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | POCl₃ | - |
| 7 | Amination | 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile | 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | 2,4-Dichloro-5-methoxyaniline, Pyridine (B92270) hydrochloride | - |
| 8 | Side Chain Installation | 7-(3-Chloropropoxy)-4-(2,4-dichloro-5-methoxyphenylamino)-6-methoxyquinoline-3-carbonitrile | Bosutinib | NaI, N-methylpiperazine | - |
| Overall Yield | 21.7 |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of Bosutinib.
Step 1 & 2: Esterification and Alkylation
Synthesis of Methyl 4-(3-chloropropoxy)-3-methoxybenzoate [3]
-
To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), thionyl chloride (30.0 g, 0.50 mol) is added dropwise at room temperature.
-
The mixture is stirred at room temperature for 2 hours, and the solvent is concentrated to yield methyl 4-hydroxy-3-methoxybenzoate.
-
A mixture of the obtained methyl 4-hydroxy-3-methoxybenzoate (48.0 g, 0.26 mol), 1-bromo-3-chloropropane (50.0 g, 0.32 mol), and potassium carbonate (50.0 g, 0.36 mol) in DMF (125 mL) is heated at 70 °C for 1 hour.
-
The reaction mixture is cooled to room temperature and poured slowly into ice-water (1.5 L) with constant stirring.
-
The solid formed is filtered off and washed with cold water to yield methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Yield: 90.0%).
Step 3 & 4: Nitration and Reduction
Synthesis of Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate [1]
-
The product from the previous step is dissolved in acetic acid, and nitric acid is added dropwise. The mixture is heated to afford the nitrated product, methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate.
-
The nitro compound is then reduced using powdered iron and ammonium (B1175870) chloride in a mixture of methanol and water under reflux to give methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (Yield: 91.5%).
Step 5, 6, 7 & 8: Cyclization, Chlorination, and Aminations
-
The amino compound from the previous step is reacted with 3,3-diethoxypropionitrile in the presence of trifluoroacetic acid, followed by cyclization with sodium hydroxide (B78521) to yield 7-(3-chloropropoxy)-4-hydroxy-6-methoxyquinoline-3-carbonitrile.
-
The resulting quinoline is chlorinated using phosphorus oxychloride (POCl₃) to give 4-chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile.
-
This intermediate is then reacted with 2,4-dichloro-5-methoxyaniline in the presence of pyridine hydrochloride.
-
Finally, a mixture of the product from the previous step and sodium iodide in N-methylpiperazine is heated at 80 °C for 12 hours. The reaction mixture is concentrated and partitioned between ethyl acetate (B1210297) and saturated aqueous sodium bicarbonate. The organic layer is washed, dried, and concentrated to yield Bosutinib.
Disclaimer: These protocols are for informational purposes only and should be carried out by qualified professionals in a laboratory setting with appropriate safety precautions.
References
Application Notes and Protocols for the Derivatization of 3-Methoxybenzoic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the derivatization of 3-methoxybenzoic acid for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The derivatization process is crucial for enhancing the volatility and thermal stability of polar analytes like this compound, thereby improving chromatographic resolution and enabling accurate quantification. Two common and effective derivatization methods, silylation and methylation (esterification), are presented here.
Introduction
This compound is a carboxylated aromatic compound that, in its underivatized form, can exhibit poor peak shape and low sensitivity in GC-MS analysis due to its polarity and potential for thermal degradation in the injector port. Chemical derivatization mitigates these issues by converting the acidic carboxylic group into a less polar and more volatile ester. This note details two primary derivatization techniques:
-
Silylation: Conversion to a trimethylsilyl (B98337) (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Methylation: Formation of a methyl ester via reaction with boron trifluoride-methanol (BF₃-Methanol).
The choice of derivatization method can depend on the sample matrix, potential interferences, and the specific requirements of the analytical method.
Quantitative Data Summary
The following table summarizes the key mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of the trimethylsilyl (TMS) and methyl ester derivatives of this compound. This data is essential for the setup of selective ion monitoring (SIM) methods for targeted analysis and for the confirmation of analyte identity in full-scan mode.
| Derivative | Molecular Ion (M+) [m/z] | Major Fragment Ions [m/z] | Notes |
| Trimethylsilyl (TMS) Ester | 224 | 209, 193, 135, 73 | The fragmentation pattern is characterized by the loss of a methyl group (-15) to form the ion at m/z 209, and the presence of the trimethylsilyl group is indicated by the ion at m/z 73. The ion at m/z 135 corresponds to the benzoyl moiety after cleavage of the silyl (B83357) ester group. |
| Methyl Ester | 166 | 135, 107, 77 | The base peak is often the ion at m/z 135, resulting from the loss of the methoxy (B1213986) group (-31). Other significant fragments include the loss of the entire ester group and subsequent fragmentation of the aromatic ring.[1] |
Note: Retention times are highly dependent on the specific GC column, temperature program, and carrier gas flow rate. Therefore, direct comparison of retention times from different sources is not provided. It is recommended to determine the retention times for each derivative on the analytical system being used.
Experimental Protocols
Silylation using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ester of this compound. Silylation is a rapid and effective method for derivatizing carboxylic acids.[2]
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (as a catalyst, optional but recommended)
-
A suitable aprotic solvent (e.g., Dichloromethane, Acetonitrile, Hexane)
-
GC vials with caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound standard or a dried sample extract into a clean GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable aprotic solvent to dissolve the sample. To this, add 50 µL of BSTFA (+1% TMCS). For sterically hindered acids, the addition of 10 µL of anhydrous pyridine can catalyze the reaction.
-
Reaction: Cap the vial tightly and vortex for 10-15 seconds to ensure thorough mixing.
-
Incubation: Place the vial in a heating block or oven set to 60-70°C for 30 minutes to drive the reaction to completion.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
Methylation using BF₃-Methanol
This protocol details the esterification of this compound to its methyl ester using boron trifluoride in methanol. This is a widely used method for preparing fatty acid methyl esters (FAMEs) and is also effective for other carboxylic acids.[2]
Materials:
-
This compound standard or sample extract
-
14% Boron Trifluoride in Methanol (BF₃-Methanol)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Reaction tubes with screw caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: Place a known amount of this compound standard or a dried sample extract into a reaction tube.
-
Reagent Addition: Add 1 mL of 14% BF₃-Methanol solution to the reaction tube.
-
Reaction: Securely cap the tube and vortex to dissolve the sample.
-
Incubation: Heat the mixture at 60°C for 30-60 minutes in a heating block or water bath.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the tube. Vortex vigorously for 1 minute to extract the methyl ester into the hexane layer.
-
Phase Separation: Centrifuge the tube for 5 minutes at a low speed to achieve clear phase separation.
-
Collection and Drying: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The resulting hexane solution containing the methyl 3-methoxybenzoate is ready for GC-MS analysis.
GC-MS Analysis Parameters (General Guideline)
The following are typical starting parameters for the GC-MS analysis of derivatized this compound. These should be optimized for the specific instrument and column in use.
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 50-550
Visualizations
The following diagrams illustrate the logical workflow of the derivatization and analysis process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Quantification of 3-Methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the development and validation of a precise and accurate High-Performance Liquid Chromatography (HPLC) method for the quantification of 3-Methoxybenzoic acid. This compound is a compound of interest in various fields, including pharmaceuticals and flavoring industries.[1][2] The developed reversed-phase HPLC method is demonstrated to be robust, linear, accurate, and precise for its intended purpose. Detailed protocols for method development, system suitability, and validation are provided to ensure reliable and reproducible results.
Introduction
This compound (m-anisic acid) is a methoxybenzoic acid derivative with applications as a flavoring agent and its presence as a human urinary metabolite.[1] Accurate quantification of this compound is essential for quality control, stability studies, and research purposes. This application note details a systematic approach to developing a stability-indicating HPLC method and subsequently validating it according to established guidelines.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for efficient HPLC method development.
| Property | Value | Reference |
| Chemical Formula | C8H8O3 | [3] |
| Molecular Weight | 152.15 g/mol | [3] |
| Melting Point | 105-107 °C | [4] |
| pKa | ~4.08 | [5] |
| Solubility | Soluble in boiling water and organic solvents like ethanol (B145695) and methanol.[1][3][4][6] Sparingly soluble in cold water.[7] | [1][3][4][6][7] |
| UV Maximum | Expected in the range of 220-280 nm (typical for benzoic acid derivatives) | Inferred |
HPLC Method Development
Initial Chromatographic Conditions
Based on the physicochemical properties, a reversed-phase HPLC method was selected as the most suitable approach. The initial conditions are outlined below.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v) | Acetonitrile is a common organic modifier. The acidic mobile phase (pH below the pKa of the analyte) ensures the analyte is in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Column Temperature | 30 °C | Provides stable retention times. |
| Detection Wavelength | 230 nm | Selected based on the UV absorbance profile of benzoic acid derivatives. Further optimization is recommended. |
Method Optimization Strategy
The initial conditions provide a starting point. A systematic approach to optimization is crucial for achieving a robust and reliable method.
References
- 1. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | CAS 586-38-9 | Manufacturer, Supplier, Exporter [emcochemicals.com]
- 4. This compound | 586-38-9 [chemicalbook.com]
- 5. quora.com [quora.com]
- 6. This compound, 99% | Fisher Scientific [fishersci.ca]
- 7. solubilityofthings.com [solubilityofthings.com]
Application Notes: 3-Methoxybenzoic Acid in the Formation of Metal Complexes
Introduction
3-Methoxybenzoic acid, also known as m-anisic acid, is an aromatic carboxylic acid that serves as a versatile ligand in coordination chemistry.[1][2] Its ability to form stable complexes with a wide range of metal ions makes it a compound of significant interest for researchers, scientists, and drug development professionals. The presence of a carboxylate group for metal coordination and a methoxy (B1213986) group that influences electronic properties and solubility allows for the synthesis of complexes with diverse structural and functional characteristics.[3] These metal complexes have potential applications in various fields, including materials science for their thermal and luminescent properties, and in pharmaceuticals as intermediates or potential therapeutic agents.[4][5][6]
Coordination Chemistry of 3-Methoxybenzoate
The coordination of this compound to metal ions primarily occurs through the deprotonated carboxylate group (-COO⁻). This group can exhibit several coordination modes, which dictates the dimensionality and properties of the resulting metal-organic framework. The most common coordination modes are monodentate, bidentate chelating, and bidentate bridging. In some cases, more complex bridging modes are also observed, particularly with lanthanide ions.[5]
Caption: Coordination modes of the 3-methoxybenzoate ligand with metal ions.
Applications in Research and Development
-
Luminescent Materials : Complexes of this compound with lanthanide ions, such as Europium(III) and Terbium(III), exhibit characteristic luminescence.[5] When combined with other ligands like 1,10-phenanthroline, these complexes can show bright red (Eu³⁺) or green (Tb³⁺) luminescence under UV light, making them suitable for applications in optical devices, sensors, and bio-imaging.[5]
-
Thermal Stability Studies : The thermal behavior of metal complexes is crucial for developing new materials with high thermal stability. Several studies have characterized the thermal decomposition of 3-methoxybenzoate complexes with transition metals and lanthanides.[7][8] These complexes typically show a multi-step decomposition pattern, starting with dehydration followed by the decomposition of the organic ligand, ultimately yielding the corresponding metal oxide.[7][8][9]
-
Pharmaceutical Intermediates : Methoxybenzoic acids and their derivatives are important building blocks in the synthesis of active pharmaceutical ingredients (APIs).[2][6] For example, derivatives are used in the synthesis of anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drug candidates.[6] The formation of metal complexes can be a step in these synthetic pathways or a strategy to modify the properties of a drug molecule.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its metal complexes based on available literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₈O₃ | [1][2] |
| Molecular Weight | 152.15 g/mol | [1] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 110.5 °C | [1] |
| Boiling Point | 275 °C | [10] |
| Solubility | Moderately soluble in water; soluble in organic solvents |[2] |
Table 2: Composition of Various 3-Methoxybenzoate Metal Complexes
| Metal Ion | General Formula of Complex | Reference |
|---|---|---|
| Mn(II) | Mn(L)₂ · 0.19HL | [7] |
| Co(II) | Co(L)₂ · 0.28HL | [7] |
| Ni(II) | Ni(L)₂ · 0.13HL | [7] |
| Cu(II) | Cu(L)₂ · H₂O | [7] |
| Zn(II) | Zn(L)₂ · 0.081HL | [7] |
| La(III) | La(L)₃ · 2H₂O | [8] |
| Ce(III) | Ce(L)₃ · 2.5H₂O | [8] |
| Pr(III) | Pr(L)₃ · 2H₂O | [8] |
| Nd(III) | Nd(L)₃ · 2H₂O | [8] |
| Sm(III) | Sm(L)₃ · 2H₂O | [8] |
L = 3-methoxybenzoate, HL = this compound
Table 3: Infrared Spectroscopy Data for Lanthanide(III) 3-Methoxybenzoates
| Compound | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Δν (νas - νs) (cm⁻¹) | Reference |
|---|---|---|---|---|
| Sodium 3-methoxybenzoate | 1568 | 1402 | 168 | [8] |
| La(L)₃ · 2H₂O | 1529 | 1406 | 123 | [8] |
| Ce(L)₃ · 2.5H₂O | 1525 | 1400 | 125 | [8] |
| Pr(L)₃ · 2H₂O | 1529 | 1406 | 123 | [8] |
| Nd(L)₃ · 2H₂O | 1529 | 1409 | 120 | [8] |
| Sm(L)₃ · 2H₂O | 1529 | 1409 | 120 | [8] |
The shift in the COO⁻ stretching frequencies upon complexation indicates coordination to the metal ion.
Experimental Protocols
The following protocols provide generalized procedures for the synthesis and characterization of 3-methoxybenzoate metal complexes.
References
- 1. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemixl.com [chemixl.com]
- 3. Showing Compound this compound (FDB010546) - FooDB [foodb.ca]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. srinichem.com [srinichem.com]
- 7. redalyc.org [redalyc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 3-Methoxy-4-hydroxybenzoic Acid Derived Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of linkers derived from 3-methoxy-4-hydroxybenzoic acid in solid-phase synthesis (SPS). While 3-methoxybenzoic acid itself is not commonly employed as a primary linker, its hydroxylated derivatives, such as the 4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid (HMPB) and 4-hydroxymethyl-3-methoxyphenoxyacetic acid (MPPA) linkers, are widely utilized. These linkers are particularly valuable in solid-phase peptide synthesis (SPPS) for the generation of C-terminal carboxylic acid peptides.
Introduction to 3-Methoxy-4-hydroxybenzoic Acid Derived Linkers
Linkers derived from 3-methoxy-4-hydroxybenzoic acid, like HMPB and MPPA, are classified as acid-labile linkers. They are designed to attach the initial building block to a solid support and to be cleaved under acidic conditions to release the final product with a C-terminal carboxylic acid. The methoxy (B1213986) group on the aromatic ring plays a crucial role in activating the benzylic position, facilitating cleavage under milder acidic conditions compared to other linkers. This property is highly advantageous for the synthesis of sensitive peptide sequences.
The MPPA linker, a derivative of the well-established Wang linker, is specifically engineered to minimize C-terminal amino acid racemization, a significant challenge in SPPS.[1] This is achieved by pre-forming an Fmoc-amino acid-MPPA conjugate in solution, which is then coupled to an amino-functionalized solid support.[1] This strategy avoids the harsh conditions typically required for esterification directly onto the resin, thus preserving the stereochemical integrity of the C-terminal residue.[1]
Core Applications
The primary application of these linkers is in the solid-phase synthesis of:
-
Peptides with C-terminal carboxylic acids: The acid-labile nature of the linker allows for the release of the final peptide with a free C-terminal carboxyl group.
-
Peptide libraries: The robustness and reliability of these linkers make them suitable for the combinatorial synthesis of peptide libraries for drug discovery and screening purposes.
-
Modified peptides: These linkers are compatible with a wide range of standard Fmoc-based SPPS protocols, allowing for the incorporation of unnatural amino acids and other modifications.
Experimental Workflow Overview
The general workflow for solid-phase synthesis using an MPPA linker is depicted below. This process involves the initial attachment of a pre-formed Fmoc-amino acid-MPPA conjugate to an amino-functionalized resin, followed by iterative cycles of deprotection and coupling to elongate the peptide chain, and finally, cleavage of the completed peptide from the solid support.
Caption: General workflow for solid-phase peptide synthesis using a pre-formed Fmoc-amino acid-MPPA linker conjugate.
Key Experimental Protocols
The following are detailed methodologies for the key experimental steps involving the MPPA linker in Fmoc-based solid-phase peptide synthesis.
Protocol 1: Coupling of Pre-formed Fmoc-Amino Acid-MPPA Building Block to Aminomethyl Resin
This protocol describes the manual coupling of a pre-formed Fmoc-amino acid-MPPA building block to an aminomethyl-functionalized polystyrene resin.[1]
Materials:
-
Fmoc-amino acid-MPPA conjugate
-
Aminomethyl-functionalized polystyrene resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl-functionalized resin in DMF for 1 hour.
-
Wash the swollen resin with DMF (3 x resin volume).
-
Dissolve the Fmoc-amino acid-MPPA conjugate (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the dissolved conjugate and pre-activate for 5-10 minutes.
-
Add the activated conjugate solution to the resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, continue the reaction for an additional 1-2 hours.
-
Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x).
-
Proceed with the standard Fmoc deprotection using 20% piperidine in DMF.
Protocol 2: Standard Fmoc Deprotection
This protocol outlines the removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Peptide-resin
-
20% (v/v) Piperidine in DMF
Procedure:
-
Wash the peptide-resin with DMF (3 x resin volume).
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 1 minute.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for 10 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x resin volume) to remove all traces of piperidine.
Protocol 3: Peptide Chain Elongation (Amino Acid Coupling)
This protocol describes a standard coupling cycle for adding the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Fmoc-protected amino acid
-
DIC
-
OxymaPure®
-
DMF
Procedure:
-
Dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add DIC (3 equivalents) and OxymaPure® (3 equivalents) and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Upon completion, wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Cleavage of the Peptide from the MPPA Linker
This protocol details the final cleavage of the synthesized peptide from the solid support.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Thoroughly wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. The composition of the cocktail may need to be optimized depending on the peptide sequence.
-
Add the cleavage cocktail to the dried peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
Quantitative Data Summary
The use of the MPPA linker significantly reduces C-terminal amino acid racemization compared to traditional methods. While specific quantitative data can vary depending on the amino acid and coupling conditions, the pre-activation strategy of the MPPA linker is a key advantage in maintaining stereochemical purity.
| Parameter | Traditional Wang Resin Loading | MPPA Linker Strategy | Reference |
| C-terminal Racemization | Can be significant, especially for sensitive amino acids | Dramatically reduced | [1] |
| Dipeptide Formation | A known side reaction | Minimized due to pre-formed conjugate | [1] |
| Cleavage Efficiency | High with standard TFA cocktails | High with standard TFA cocktails | [1] |
Note: The efficiency of cleavage and the level of side reactions are highly dependent on the specific peptide sequence and the exact conditions used.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the "safety-catch" cleavage strategy, which is a concept related to some advanced linker systems. While the HMPB and MPPA linkers are directly acid-labile, this diagram demonstrates a more complex cleavage logic that can be employed with other types of linkers.
Caption: Logical flow of a safety-catch linker strategy.
Conclusion
Linkers derived from 3-methoxy-4-hydroxybenzoic acid, particularly the MPPA linker, offer significant advantages for solid-phase peptide synthesis. The ability to minimize C-terminal racemization through a pre-formed conjugate strategy leads to higher purity of the final peptide product. The protocols provided herein offer a foundation for researchers to implement this valuable tool in their synthesis workflows. As with any chemical synthesis, optimization of reaction times and conditions for specific peptide sequences is recommended to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and practical methods for the synthesis of this compound are the Williamson ether synthesis through methylation of 3-hydroxybenzoic acid and the Grignard reaction of a 3-haloanisole with carbon dioxide. The methylation of 3-hydroxybenzoic acid is often the preferred industrial route.[1]
Q2: I am planning a laboratory-scale synthesis. Which method is more suitable?
A2: For laboratory-scale synthesis, the Grignard reaction using 3-bromoanisole (B1666278) is a classic and versatile option, with reported yields of up to 82% for similar carboxylations.[2] However, it requires strict anhydrous conditions. The Williamson ether synthesis is also a reliable method with potentially high yields (around 92% for similar reactions) and may be more forgiving in terms of moisture sensitivity, though it involves handling toxic methylating agents.[2]
Q3: What are the primary safety concerns when synthesizing this compound?
A3: When using the Williamson ether synthesis, methylating agents like dimethyl sulfate (B86663) are toxic and carcinogenic and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. For the Grignard reaction, the reagents are highly reactive with water and can be pyrophoric. Diethyl ether, a common solvent for this reaction, is extremely flammable.
Q4: My final product is not pure white. How can I purify it?
A4: A common method for purifying this compound is recrystallization. An ethanol/water mixture is often an effective solvent system.[3][4] Discoloration can be due to residual catalysts or the formation of colored byproducts from side reactions.[3][4]
Q5: How can I monitor the progress of my reaction?
A5: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the disappearance of starting materials and the appearance of the product.[4] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[4]
Troubleshooting Guides
Method 1: Williamson Ether Synthesis of 3-Hydroxybenzoic Acid
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation | Ensure a sufficiently basic pH (typically 9-13) is maintained to deprotonate the phenolic hydroxyl group, which is more nucleophilic than the carboxylic acid.[4] Use at least two equivalents of base to deprotonate both the carboxylic acid and the phenol. |
| Insufficient Methylating Agent | Use a slight excess of the methylating agent (e.g., dimethyl sulfate) to drive the reaction to completion.[4] |
| Hydrolysis of Methyl Ester Byproduct | If reaction conditions lead to the formation of methyl 3-methoxybenzoate, this can be hydrolyzed back to the desired carboxylic acid by heating with an aqueous base, followed by acidification.[3] |
| Impure Starting Materials | Use pure 3-hydroxybenzoic acid, as impurities can lead to undesired side products.[4] |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| O-methylation vs. C-methylation | O-methylation at the phenolic hydroxyl is generally favored over C-methylation under basic conditions. Ensure proper pH control to maximize selectivity. |
| Esterification of Carboxylic Acid | While the phenoxide is a better nucleophile, some esterification of the carboxylate can occur. If this is a significant issue, consider protecting the carboxylic acid group prior to methylation, though this adds extra steps to the synthesis. A post-reaction hydrolysis step is often more practical.[3] |
Method 2: Grignard Reaction with 3-Haloanisole
Issue 1: The Grignard Reaction Fails to Initiate
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | All glassware must be rigorously dried (e.g., oven-dried or flame-dried) and the reaction run under an inert atmosphere (nitrogen or argon). The solvent (e.g., diethyl ether or THF) must be anhydrous.[5][6] |
| Passive Magnesium Surface | The magnesium turnings may have an oxide layer that prevents reaction. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings under an inert atmosphere.[7] |
Issue 2: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Formation of Biphenyl Byproduct | The Grignard reagent can react with unreacted 3-haloanisole. To minimize this, add the 3-haloanisole solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture.[5] |
| Reaction with Atmospheric CO₂ | Ensure the reaction is protected from the atmosphere during the formation of the Grignard reagent. |
| Inefficient Carbonation | Use a large excess of freshly crushed dry ice (solid CO₂) and pour the Grignard reagent onto the dry ice with vigorous stirring to ensure efficient carboxylation.[5] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol is adapted from general procedures for the methylation of hydroxybenzoic acids.
Materials:
-
3-Hydroxybenzoic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Dimethyl sulfate (Me₂SO₄)
-
Hydrochloric acid (HCl)
-
Water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide (2.5 equivalents).
-
With vigorous stirring, slowly add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature between 30-40°C.
-
Maintain the pH of the reaction mixture between 10 and 11 by the controlled addition of a concentrated NaOH solution.
-
After the addition is complete, continue stirring for 1-2 hours, monitoring the reaction by TLC.
-
If a significant amount of the methyl ester byproduct has formed, add more NaOH solution and heat the mixture to 90-95°C to hydrolyze the ester.
-
Cool the reaction mixture to room temperature and slowly acidify with concentrated HCl to a pH of approximately 2 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Purify the crude this compound by recrystallization from a methanol/water mixture. Dry the final product under vacuum.
Protocol 2: Grignard Synthesis of this compound
This protocol is a standard procedure for the carboxylation of Grignard reagents.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal)
-
3-Bromoanisole
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Concentrated hydrochloric acid (HCl)
-
5% Sodium hydroxide (NaOH) solution
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 3-bromoanisole (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small amount of the 3-bromoanisole solution to the magnesium. The reaction should initiate, indicated by a color change and gentle refluxing of the ether. If it does not start, gently warm the flask.
-
Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to room temperature. In a separate beaker, place a large excess of crushed dry ice.
-
Slowly pour the Grignard reagent solution onto the dry ice with vigorous stirring.
-
Allow the excess dry ice to sublime. Then, slowly add concentrated HCl to the reaction mixture until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and extract the this compound with a 5% NaOH solution.
-
Collect the aqueous basic extracts and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization can be performed if necessary.
Visualizations
Caption: Williamson Ether Synthesis Pathway.
Caption: Grignard Reaction Synthesis Pathway.
Caption: Troubleshooting Decision Tree.
References
- 1. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mason.gmu.edu [mason.gmu.edu]
- 6. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 7. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Synthesis of 3-Methoxybenzoyl Chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 3-methoxybenzoyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-methoxybenzoyl chloride?
A1: The most prevalent and well-established method for synthesizing 3-methoxybenzoyl chloride is the reaction of 3-methoxybenzoic acid with a chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] These reactions are often catalyzed by a small amount of N,N-dimethylformamide (DMF).[1]
Q2: Why is a catalyst like DMF often used in the reaction with thionyl chloride or oxalyl chloride?
A2: N,N-dimethylformamide (DMF) acts as a catalyst by reacting with the chlorinating agent (thionyl chloride or oxalyl chloride) to form a Vilsmeier reagent, which is a more reactive electrophile.[3][4] This intermediate then reacts with the carboxylic acid to form the acyl chloride, increasing the reaction rate and allowing for milder reaction conditions.
Q3: What are the primary side reactions to be aware of during the synthesis of 3-methoxybenzoyl chloride?
A3: The primary side reactions include the formation of 3-methoxybenzoic anhydride (B1165640), potential Friedel-Crafts acylation, and decarboxylation of the starting material or product, especially at elevated temperatures.
Q4: How can I minimize the formation of 3-methoxybenzoic anhydride?
A4: To minimize anhydride formation, it is crucial to use a slight excess of the chlorinating agent to ensure all the this compound is converted to the acid chloride. Additionally, maintaining a low reaction temperature and adding the chlorinating agent slowly to the reaction mixture can help reduce the likelihood of the newly formed 3-methoxybenzoyl chloride reacting with the remaining starting material.
Q5: Is it possible for the product to undergo self-reaction or polymerization?
A5: While less common for simple benzoyl chlorides at moderate temperatures, self-reaction via Friedel-Crafts acylation is a theoretical possibility, especially if the reaction is overheated or if catalytic impurities are present. The methoxy (B1213986) group is an activating group on the aromatic ring, which could make the product susceptible to electrophilic attack by another molecule of 3-methoxybenzoyl chloride.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 3-Methoxybenzoyl Chloride | Incomplete reaction. | Ensure a slight molar excess of the chlorinating agent (e.g., 1.2-1.5 equivalents) is used. Extend the reaction time or slightly increase the reaction temperature, monitoring for the cessation of gas evolution (SO₂ and HCl for thionyl chloride). |
| Hydrolysis of the product. | The reaction must be carried out under strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. Work up the reaction mixture promptly, avoiding prolonged exposure to atmospheric moisture.[5] | |
| Loss of product during workup. | 3-Methoxybenzoyl chloride is susceptible to hydrolysis. During aqueous workup, use cold water or brine and perform extractions quickly. Ensure complete removal of solvent under reduced pressure without excessive heating. | |
| Presence of Unreacted this compound in Product | Insufficient chlorinating agent or reaction time. | Increase the amount of chlorinating agent and/or prolong the reaction time. Monitor the reaction by TLC (thin-layer chromatography) or IR spectroscopy to confirm the disappearance of the starting material. |
| Formation of a High-Boiling Point Impurity | Formation of 3-methoxybenzoic anhydride. | This occurs when 3-methoxybenzoyl chloride reacts with unreacted this compound.[6][7][8][9] Use a slight excess of the chlorinating agent and ensure its slow addition to the reaction mixture. The anhydride can often be removed by fractional distillation under reduced pressure. |
| Darkening or Tarring of the Reaction Mixture | Overheating, leading to decomposition or polymerization. | Maintain the recommended reaction temperature. For refluxing with thionyl chloride, a gentle reflux is sufficient. Avoid excessive heating during the reaction and subsequent distillation. |
| Friedel-Crafts side reactions. | Use an inert solvent and avoid high temperatures. The presence of Lewis acid impurities can catalyze this side reaction. | |
| Product is Contaminated with Sulfur Compounds (when using SOCl₂) | Incomplete removal of excess thionyl chloride. | After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. Co-evaporation with an inert solvent like toluene (B28343) can aid in the complete removal of residual SOCl₂. |
Experimental Protocols
Synthesis of 3-Methoxybenzoyl Chloride using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add this compound (1 equivalent).
-
Reagent Addition: Add an inert, anhydrous solvent such as toluene or dichloromethane. To this suspension, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Chlorination: Slowly add thionyl chloride (1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: After the initial gas evolution subsides, heat the reaction mixture to a gentle reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Workup: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-methoxybenzoyl chloride can be purified by vacuum distillation to yield a clear to pale yellow liquid.
| Parameter | Value |
| Boiling Point | 123-125 °C at 15 mmHg[10] |
| Density | 1.214 g/mL at 25 °C[10] |
Reaction Pathways and Side Reactions
Caption: Main synthesis pathway of 3-methoxybenzoyl chloride and the side reaction leading to anhydride formation.
Caption: A logical workflow for troubleshooting common issues in the synthesis of 3-methoxybenzoyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Methoxybenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Benzoic anhydride - Wikipedia [en.wikipedia.org]
- 8. Preparation and Reaction Mechanisms of Carboxylic Anhydrides - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 3-Methoxy Benzoyl Chloride | 1711-05-3 | C8H7ClO2 [shreesulphuric.com]
Troubleshooting demethylation of 3-Methoxybenzoic acid during reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the demethylation of 3-methoxybenzoic acid to synthesize 3-hydroxybenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the demethylation of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Yield of 3-Hydroxybenzoic Acid
Question: I performed the demethylation of this compound, but I obtained a very low yield of the desired 3-hydroxybenzoic acid, or no product at all. What could be the reasons?
Answer:
Several factors can contribute to low or no yield in this reaction. Here are the most common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or moderately increasing the temperature. Ensure the correct stoichiometry of the demethylating agent is used; an insufficient amount will lead to an incomplete reaction. For instance, when using boron tribromide (BBr₃), it's advisable to use one mole per ether group, with an additional mole for each basic functional group that could react with the Lewis acid.[1]
-
-
Reagent Quality and Handling: The demethylating agent may have degraded or been handled improperly.
-
Solution: Boron tribromide (BBr₃) is highly sensitive to moisture and will decompose upon contact with air.[2] Always use a fresh bottle or a recently opened one stored under an inert atmosphere. Ensure all glassware is oven-dried and the reaction is set up under anhydrous conditions (e.g., under nitrogen or argon).
-
-
Suboptimal Reaction Temperature: The reaction temperature might be too low for the chosen reagent.
-
Solution: While BBr₃ reactions are often initiated at low temperatures (e.g., 0°C or -78°C) to control the initial exothermic reaction, they may require warming to room temperature or even gentle heating to proceed to completion.[3] Conversely, excessively high temperatures, especially with harsh reagents like hydrobromic acid (HBr), can lead to side reactions and degradation of the product.[4]
-
-
Improper Work-up Procedure: The product may be lost during the work-up and extraction phase.
-
Solution: When quenching BBr₃ reactions, the choice of quenching agent is critical. Adding methanol (B129727) directly to the reaction mixture can lead to the re-methylation of the product or esterification of the carboxylic acid, especially if excess methanol is not removed before extraction. A safer approach is to quench the reaction by slowly adding it to a mixture of ice and water.[4] Ensure the pH is adjusted correctly during extraction to ensure the phenolic product is in the desired layer (typically the organic layer after acidification). Using brine (saturated NaCl solution) can help break up emulsions that may form between the aqueous and organic layers.
-
Issue 2: Formation of an Agglomerate or Emulsion During Work-up
Question: During the aqueous work-up of my BBr₃ demethylation, a persistent emulsion or a solid agglomerate formed between the organic and aqueous layers, making separation difficult. How can I resolve this?
Answer:
This is a common issue in BBr₃-mediated demethylation reactions. The formation of boric acid and its complexes can lead to these separation problems.
-
Cause: The hydrolysis of the boron intermediates forms boric acid and other boron-containing species that can be difficult to separate.
-
Solutions:
-
Brine Wash: After quenching the reaction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
pH Adjustment: Carefully adjusting the pH of the aqueous layer can sometimes help to break up the agglomerate.
-
Filtration: If a solid precipitate is the issue, you may need to filter the entire biphasic mixture through a pad of Celite to remove the insoluble material before proceeding with the separation of the liquid layers.
-
Alternative Quenching: Instead of water, you can try quenching with a chilled saturated sodium bicarbonate solution or a mixture of ice and salt.
-
Issue 3: Presence of Unexpected Byproducts
Question: My final product shows impurities that are not the starting material. What are the possible side reactions?
Answer:
The nature of the byproducts will depend on the demethylating agent used.
-
With HBr:
-
Bromination: Under harsh conditions (high temperatures and concentrations of HBr), electrophilic aromatic substitution can occur, leading to brominated derivatives of your starting material or product.
-
Rearrangement and Debromination: In some cases, bromine migration on the aromatic ring has been observed.[5]
-
Decarboxylation: At very high temperatures, the carboxylic acid group may be lost.
-
-
With BBr₃:
-
Esterification: If the work-up is performed with an alcohol (like methanol) and not handled correctly, the carboxylic acid can be converted to its corresponding methyl ester. To avoid this, either quench with water/ice or ensure all the alcohol is removed under reduced pressure before extraction.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common reagents for the demethylation of this compound?
A1: The most common and effective reagents for the demethylation of aryl methyl ethers like this compound include:
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Boron Tribromide (BBr₃): This is a powerful and versatile Lewis acid that is effective at or below room temperature.[1] It is often the reagent of choice for its high efficiency.
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Hydrobromic Acid (HBr): This is a classic and strong protic acid used for ether cleavage. It typically requires elevated temperatures to be effective, which can limit its functional group tolerance.[4]
-
Thiolates: Strong nucleophiles like sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF can be used for demethylation, often at elevated temperatures.[6]
Q2: How do I choose the best demethylation agent for my experiment?
A2: The choice of reagent depends on several factors:
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Substrate Sensitivity: If your molecule contains other functional groups that are sensitive to strong acids or high temperatures, a milder reagent like BBr₃ used at low temperatures would be preferable to HBr.
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Scale of Reaction: For larger-scale reactions, the cost and handling of the reagent become more significant. HBr may be more cost-effective, but the required high temperatures can be a drawback. BBr₃ is highly effective but also corrosive and moisture-sensitive, requiring careful handling.
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Available Equipment: Reactions with HBr often require heating to reflux, while BBr₃ reactions are typically started at low temperatures, which may require a dry ice/acetone bath.
Q3: Can I perform the demethylation if my starting material is methyl 3-methoxybenzoate?
A3: Yes, but the reaction will likely result in both demethylation of the ether and hydrolysis of the ester, yielding 3-hydroxybenzoic acid. The conditions required for demethylation (especially with strong acids like HBr or Lewis acids like BBr₃) are generally harsh enough to also cleave the ester bond.
Q4: What is a typical work-up procedure for a BBr₃ demethylation of this compound?
A4: A general work-up procedure is as follows:
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After the reaction is complete (as monitored by TLC or HPLC), cool the reaction mixture in an ice bath.
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Slowly and carefully quench the reaction by adding the reaction mixture to a vigorously stirred beaker of ice water.
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The resulting mixture is then extracted with an organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758).
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The combined organic layers are washed with water and then with brine to remove any residual boric acid and to aid in layer separation.
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The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude 3-hydroxybenzoic acid.
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The crude product can then be purified, typically by recrystallization.
Q5: How can I purify the final 3-hydroxybenzoic acid product?
A5: Recrystallization is a common and effective method for purifying 3-hydroxybenzoic acid. Suitable solvents for recrystallization include hot water or a mixture of ethanol (B145695) and water. The crude product is dissolved in a minimal amount of the hot solvent, and then the solution is allowed to cool slowly to induce crystallization of the purified product. The crystals are then collected by filtration.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the demethylation of various methoxybenzoic acids to provide a comparative overview.
| Demethylating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BBr₃ | 3,5-Dimethoxybenzoic acid | CH₂Cl₂ | -80 to RT | 24 | 67 | [1] |
| Sodium Ethanethiolate | Nucleoside 5´-dimethyl phosphonate | DMF | 100 | 30-48 | 48-54 | [6] |
| LiBr/HCl | 2-Methoxybenzoic acid | Aqueous LiBr | 110 | 2 | >95 | [7] |
| LiBr/HCl | 4-Methoxybenzoic acid | Aqueous LiBr | 110 | 8 | ~80 | [7] |
| AlCl₃ | 2-naphthyl, 3′,4′,5′-trimethoxy benzoate | CH₂Cl₂ | 25 | 0.5 | 74.6 | [8] |
Note: The conditions and yields can vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Demethylation using Boron Tribromide (BBr₃)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add a solution of BBr₃ (1.1 to 1.5 equivalents) in DCM dropwise via the dropping funnel over 30 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to 0°C and slowly add it to a beaker containing crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic extracts and wash with water, followed by a saturated brine solution.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude 3-hydroxybenzoic acid by recrystallization from hot water.
Protocol 2: Demethylation using Hydrobromic Acid (HBr)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1 equivalent) and a 48% aqueous solution of HBr.
-
Reaction: Heat the mixture to reflux (approximately 120-126°C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate forms, collect the solid by vacuum filtration and wash with cold water.
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Extraction: If no precipitate forms, dilute the reaction mixture with water and extract the product with ethyl acetate.
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Washing and Drying: Wash the organic extract with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Recrystallize the crude product from hot water.
Visualizations
Caption: General reaction pathway for the demethylation of this compound.
Caption: Troubleshooting workflow for low yield in demethylation reactions.
Caption: Decision guide for selecting a demethylating agent.
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. ajrconline.org [ajrconline.org]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
- 6. Demethylation of Dimethyl Phosphonate Esters with Sodium Ethanethiolate: Improved Synthesis of 5´-Methylene Substituted 2´,5´-Deoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7053218B2 - Process for regioselective demethylation of p-methoxy group in phenolic ester and diaryl ketone moieties - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 3-Methoxybenzoic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 3-methoxybenzoic acid via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation Upon Cooling | The solution is not saturated; too much solvent was used. | Reheat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.[1] |
| The solution is supersaturated and requires nucleation to initiate crystal growth. | Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, add a "seed" crystal of pure this compound to the cooled solution. | |
| Product "Oils Out" Instead of Forming Crystals | The boiling point of the chosen solvent is higher than the melting point of this compound (approximately 105-108°C), causing it to melt before dissolving. | Select a solvent with a lower boiling point. |
| The presence of significant impurities has depressed the melting point of the crude material. | Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation and allow for a slower cooling process. | |
| Low Yield of Recrystallized Product | Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After cooling to room temperature, place the flask in an ice bath to further decrease the solubility and maximize crystal recovery. |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution to prevent it from cooling and crystallizing prematurely. | |
| Recrystallized Product is Colored | Colored impurities are present in the crude this compound. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[1] |
| The crude this compound does not fully dissolve in the hot solvent. | Insufficient solvent was used for the amount of solid. | Add small portions of hot solvent incrementally to the heated mixture until the solid completely dissolves. Avoid adding a large excess, as this will reduce the final yield. |
| The chosen solvent is unsuitable for this compound. | Consult solubility data. This compound is soluble in hot water, ethanol (B145695), acetone, and methanol.[2][3][4] An ethanol/water mixture is also a common and effective solvent system.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying this compound by recrystallization?
Recrystallization is a technique used to purify solid compounds. It operates on the principle that the solubility of a compound in a solvent generally increases with temperature. For this compound, the crude, impure sample is dissolved in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of this compound decreases, leading to the formation of pure crystals. The impurities ideally remain dissolved in the cold solvent and are subsequently removed during the filtration process.
Q2: How do I choose a suitable solvent for the recrystallization of this compound?
An ideal solvent for recrystallization should:
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Dissolve this compound effectively at high temperatures but poorly at low temperatures.
-
Either not dissolve the impurities at all, or dissolve them very well even at low temperatures.
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Not react chemically with this compound.
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Be relatively volatile for easy removal from the purified crystals.
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Be non-toxic and non-flammable for safe handling.
Based on available data, suitable solvents for this compound include water (soluble in boiling water), ethanol, methanol, acetone, and an ethanol/water mixed solvent system.[2][4][5]
Q3: What is the expected melting point of pure this compound?
The melting point of pure this compound is in the range of 105-108°C.[3] A sharp melting point within this range is a strong indicator of the purity of the recrystallized product. Impurities will typically cause the melting point to be lower and the range to be broader.
Q4: What are some potential impurities in crude this compound?
Potential impurities can arise from the synthetic route used. For instance, if synthesized from 3-hydroxybenzoic acid, unreacted starting material could be present. If produced via oxidation of 3-methoxytoluene, residual starting material or over-oxidation products could be impurities. Demethylation during synthesis could also lead to the presence of 3-hydroxybenzoic acid.
Quantitative Data
The solubility of this compound in various solvents is crucial for selecting the appropriate recrystallization solvent and optimizing the yield.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₈O₃ |
| Molecular Weight | 152.15 g/mol [5] |
| Appearance | White to off-white crystalline powder[3] |
| Melting Point | 105-108 °C[3] |
| Boiling Point | 170-172 °C at 10 mmHg[5] |
Table 2: Solubility of this compound in Various Solvents
| Solvent | Solubility at 25°C (mg/mL) | Notes |
| Water | 2.0[4][6] | Soluble in boiling water[5] |
| 95% Ethanol | 50.0[4][6] | Freely soluble[5] |
| Methanol | Soluble[4][6] | Data suggests high solubility. |
| Acetone | Soluble[2][3] | Generally a good solvent for benzoic acids. |
| Chloroform | Soluble[2] |
Experimental Protocol
This protocol outlines a general procedure for the purification of crude this compound using an ethanol/water mixed solvent system.
Materials:
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Crude this compound
-
95% Ethanol
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Deionized water
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Erlenmeyer flasks
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Hot plate with magnetic stirring capabilities
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Büchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum volume of 95% ethanol required to just cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot 95% ethanol until the solid completely dissolves.
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Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture and gently reheat it to a boil for a few minutes.
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Hot Filtration: Pre-heat a gravity filtration setup (funnel with fluted filter paper and a clean Erlenmeyer flask). Filter the hot solution to remove any insoluble impurities and activated charcoal (if used).
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Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (turbid), which indicates saturation. Then, add a few drops of hot 95% ethanol to redissolve the precipitate and make the solution clear again.
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Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.
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Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a period of time. For complete drying, the crystals can be transferred to a desiccator.
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Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point in the range of 105-108°C indicates a high degree of purity.
Visualizations
Caption: Workflow for the recrystallization of this compound.
References
Technical Support Center: Purification of 3-Methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of isomeric impurities from 3-Methoxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in this compound?
A1: The most common isomeric impurities in this compound are its positional isomers: 2-Methoxybenzoic acid (o-anisic acid) and 4-Methoxybenzoic acid (p-anisic acid). These isomers share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), differing only in the substitution pattern of the methoxy (B1213986) group on the benzoic acid ring.[1] This structural similarity leads to very close physicochemical properties, making their separation challenging.[2][3]
Q2: What is the primary method for purifying this compound from its isomers?
A2: Recrystallization is a widely used and effective technique for the purification of solid organic compounds like this compound.[4][5] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent or solvent system at varying temperatures.[4] By carefully selecting a solvent in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while the isomeric impurities have different solubility profiles, a significant purification can be achieved.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] For this compound, which is soluble in boiling water and organic solvents, a mixed solvent system is often effective.[6] A common choice is an ethanol (B145695)/water mixture. Toluene has also been reported as a suitable solvent for 4-methoxybenzoic acid and could be explored for this compound.[7] The key is to find a solvent system where the solubility of this compound differs significantly from that of its 2- and 4-isomers as the temperature changes.
Q4: How can I confirm the purity of my this compound sample after purification?
A4: The purity of the recrystallized this compound should be assessed using analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for separating and quantifying the isomers.[2] Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is another powerful technique, though it typically requires a derivatization step to increase the volatility of the benzoic acids.[2][8] Additionally, determining the melting point of the purified sample can be a good indicator of purity; pure this compound has a melting point of approximately 110.5°C.[6] Impurities will generally cause a depression and broadening of the melting point range.[4]
Q5: Why is it difficult to separate methoxybenzoic acid isomers using chromatography?
A5: The primary challenge in the chromatographic separation of 2-, 3-, and 4-methoxybenzoic acid is their similar physicochemical properties. As positional isomers, they have the same molecular weight and similar polarities, which can lead to co-elution or poor resolution in standard chromatographic systems.[2] Achieving baseline separation often requires careful optimization of the stationary phase, mobile phase composition, and pH.[2]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated because too much solvent was used. | Reheat the solution to evaporate some of the solvent to concentrate it, then allow it to cool again.[4][9] |
| The solution is supersaturated and requires nucleation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a "seed" crystal of pure this compound.[5][9] | |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound or impurities are present. | Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow for slower cooling. Adjusting the solvent ratio in a mixed solvent system may also be necessary.[9] |
| The yield of recrystallized product is low. | Too much solvent was used, leaving a significant amount of the product in the mother liquor. | Ensure the minimum amount of hot solvent is used for dissolution. Cool the solution in an ice bath to maximize crystal formation before filtration.[4][9] |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[4] | |
| The recrystallized product is colored. | Colored impurities are present in the crude material. | Before the hot filtration step, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[9] |
HPLC Analysis Issues
| Problem | Possible Cause | Solution |
| Poor resolution or co-elution of isomers. | The stationary phase lacks sufficient selectivity for the isomers. | Use a Phenyl-Hexyl or Biphenyl column, which can offer different selectivity for aromatic compounds compared to standard C18 columns.[2] |
| The mobile phase composition is not optimized. | Adjust the mobile phase pH; a pH of ~3 is often a good starting point as the pKa of methoxybenzoic acids is around 4. Vary the organic modifier (e.g., acetonitrile (B52724) vs. methanol) or use a shallow gradient elution.[2] | |
| Peak tailing. | Secondary interactions between the acidic analytes and residual silanol (B1196071) groups on the stationary phase. | Lower the mobile phase pH to suppress the ionization of silanol groups. Use a high-quality, end-capped column.[2] |
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To purify crude this compound containing isomeric impurities using a mixed solvent system of ethanol and water.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and vacuum flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol to just cover the solid. Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol.[4]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a second Erlenmeyer flask and a funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.[4]
-
Inducing Crystallization: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid), indicating saturation. Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.[9]
-
Cooling and Crystallization: Remove the flask from the hot plate, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.[4][9]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any adhering mother liquor.[9]
-
Drying: Dry the purified crystals in a desiccator or a drying oven at an appropriate temperature.
-
Purity Assessment: Determine the melting point of the dried crystals and analyze their purity by HPLC.
Protocol 2: HPLC Analysis of Methoxybenzoic Acid Isomers
Objective: To separate and quantify 2-, 3-, and 4-Methoxybenzoic acid isomers using HPLC.
Instrumentation and Columns:
-
HPLC system with a UV or PDA detector.
-
Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is recommended for enhanced selectivity. A standard C18 column can also be used as a starting point.[2]
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for pH adjustment)
-
Reference standards of 2-, 3-, and 4-Methoxybenzoic acid
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of aqueous acid (e.g., water with 0.1% formic acid, pH adjusted to ~3) and an organic solvent like acetonitrile.
-
Elution: A shallow gradient can be employed to improve separation. For example, start with a lower percentage of organic solvent and gradually increase it.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength where all isomers have significant absorbance (e.g., 240 nm).[3]
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare stock solutions of each methoxybenzoic acid isomer in methanol or acetonitrile (e.g., 1 mg/mL). Prepare working standards of individual isomers and a mixture of all three.
-
Sample Preparation: Dissolve a known amount of the this compound sample (before and after purification) in the mobile phase or a suitable solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks based on the retention times of the standards. Calculate the percentage of each isomer in the samples using the peak areas.
Data Presentation
Table 1: Physicochemical Properties of Methoxybenzoic Acid Isomers
| Property | 2-Methoxybenzoic Acid | This compound | 4-Methoxybenzoic Acid |
| Synonym | o-Anisic acid | m-Anisic acid | p-Anisic acid[1] |
| CAS Number | 579-75-9[10] | 586-38-9[6] | 100-09-4[11] |
| Molecular Weight | 152.15 g/mol [1] | 152.15 g/mol [1] | 152.15 g/mol [1] |
| Melting Point | ~106 °C | ~110.5 °C[6] | 182-185 °C[11] |
| pKa | ~4.1 | ~4.1 | ~4.47[12] |
| Water Solubility | Sparingly soluble | Soluble in boiling water[6] | Sparingly soluble in cold water (~0.3 g/L at 20°C)[11][12] |
| Organic Solvent Solubility | Soluble in ethanol, ether | Soluble in organic solvents[6] | Highly soluble in alcohols, ether, and ethyl acetate[11][12] |
Table 2: Hypothetical HPLC Separation Data
| Isomer | Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| 2-Methoxybenzoic Acid | 8.5 | - | 1.1 |
| This compound | 9.2 | 1.8 | 1.2 |
| 4-Methoxybenzoic Acid | 10.1 | 2.1 | 1.1 |
| Note: This data is hypothetical and for illustrative purposes. Actual results will vary depending on the specific HPLC system and conditions used.[2] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting logic for HPLC analysis of isomeric impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. waters.com [waters.com]
- 4. benchchem.com [benchchem.com]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Benzoic acid, 2-methoxy- [webbook.nist.gov]
- 11. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Grignard Reactions with 3-Methoxybenzoyl Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Grignard reactions with 3-methoxybenzoyl chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product when reacting 3-methoxybenzoyl chloride with a Grignard reagent?
A1: The primary product of the reaction between 3-methoxybenzoyl chloride and a Grignard reagent (R-MgX) is a tertiary alcohol.[1][2][3] This occurs through a two-step addition process. First, the Grignard reagent adds to the carbonyl group of the acyl chloride, forming a ketone intermediate.[4][5] This ketone is then immediately attacked by a second equivalent of the Grignard reagent to form the tertiary alcohol after an acidic workup.[4][6]
Q2: Is it possible to isolate the ketone intermediate in this reaction?
A2: Isolating the ketone intermediate is generally difficult when using a highly reactive Grignard reagent.[2][4][7] The ketone formed is typically more reactive than the starting 3-methoxybenzoyl chloride, leading to a rapid second addition of the Grignard reagent.[5] To selectively synthesize the ketone, less reactive organometallic reagents, such as Gilman reagents (organocuprates), are often used.[7][8]
Q3: What are the most common byproducts in the Grignard reaction with 3-methoxybenzoyl chloride?
A3: Common byproducts can include:
-
The ketone intermediate: If the reaction does not go to completion or if a bulky Grignard reagent is used, some of the ketone may be isolated.[9]
-
Starting material: Unreacted 3-methoxybenzoyl chloride may be present if an insufficient amount of Grignard reagent is used or if the reaction is quenched prematurely.
-
Homocoupling product (Wurtz-type coupling): The Grignard reagent can react with itself, especially in the presence of certain impurities or at higher temperatures, to form a dimer (R-R).[10]
-
Protonated Grignard reagent: If there is any moisture or other protic source in the reaction, the Grignard reagent will be quenched to form an alkane (R-H).[6][11]
Q4: How does the methoxy (B1213986) group on the aromatic ring affect the reaction?
A4: The 3-methoxy group is an ether functionality, which is generally unreactive towards Grignard reagents and is expected to remain intact throughout the reaction. It can, however, influence the electronic properties of the aromatic ring.
Troubleshooting Guides
Problem 1: Low yield of the desired tertiary alcohol and a significant amount of the ketone intermediate is observed.
-
Possible Cause: Insufficient Grignard reagent was used. The reaction requires at least two equivalents of the Grignard reagent per equivalent of 3-methoxybenzoyl chloride.[2][6]
-
Solution: Ensure that at least two full equivalents of the Grignard reagent are added to the reaction mixture. It is often advisable to use a slight excess of the Grignard reagent.
-
Possible Cause: The Grignard reagent is sterically hindered. Very bulky Grignard reagents may react slower with the ketone intermediate.[9]
-
Solution: Increase the reaction time or temperature to facilitate the second addition.
Problem 2: A significant amount of unreacted 3-methoxybenzoyl chloride remains after the reaction.
-
Possible Cause: The Grignard reagent was not active or was quenched. This is often due to the presence of water or other protic impurities in the glassware, solvent, or starting materials.[6]
-
Solution:
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents.
-
Ensure the 3-methoxybenzoyl chloride is free of any acidic impurities.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem 3: The major product isolated is the protonated starting material from the Grignard reagent (an alkane).
-
Possible Cause: Widespread quenching of the Grignard reagent by a protic source, most commonly water.[11]
-
Solution: Rigorously exclude all sources of moisture from the reaction. This includes drying all reagents, solvents, and glassware, and maintaining a dry, inert atmosphere throughout the experiment.
Data Presentation
Table 1: Summary of Products and Byproducts in the Grignard Reaction with 3-Methoxybenzoyl Chloride
| Compound Type | Structure | Formation Conditions | Notes |
| Primary Product | Tertiary Alcohol | Reaction with ≥ 2 equivalents of Grignard reagent. | The desired product of the reaction. |
| Intermediate | Ketone | Can be isolated if < 2 equivalents of Grignard reagent are used or with sterically hindered reagents. | Generally difficult to isolate due to its high reactivity.[5] |
| Byproduct | Homocoupling Product | Can form from the Grignard reagent, especially at elevated temperatures. | A result of Wurtz-type coupling.[10] |
| Byproduct | Quenched Grignard | Forms in the presence of protic sources like water. | Results in the formation of an alkane corresponding to the Grignard reagent.[11] |
Experimental Protocols
General Protocol for the Grignard Reaction of 3-Methoxybenzoyl Chloride
-
Preparation:
-
All glassware must be thoroughly dried in an oven at >120°C for several hours and allowed to cool under a stream of dry nitrogen or argon.
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) is used as the solvent.
-
The Grignard reagent should be freshly prepared or titrated to determine its exact concentration.
-
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a reflux condenser with a drying tube (filled with calcium chloride or another suitable drying agent), and a nitrogen or argon inlet.
-
The Grignard reagent (≥ 2.2 equivalents) in the anhydrous solvent is charged into the reaction flask.
-
-
Addition of 3-Methoxybenzoyl Chloride:
-
A solution of 3-methoxybenzoyl chloride (1 equivalent) in the anhydrous solvent is placed in the dropping funnel.
-
The acyl chloride solution is added dropwise to the stirred Grignard reagent at 0°C (ice bath). The rate of addition should be controlled to maintain a gentle reflux.
-
-
Reaction:
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
-
Workup:
-
The reaction is carefully quenched by slowly adding it to a stirred, cold saturated aqueous solution of ammonium (B1175870) chloride.[2] This is preferred over strong acids to avoid potential side reactions with the tertiary alcohol.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
-
Purification:
-
The crude tertiary alcohol can be purified by column chromatography or recrystallization.
-
Mandatory Visualization
Caption: Main reaction pathway for the Grignard reaction with 3-methoxybenzoyl chloride.
Caption: Common byproduct formation pathways in Grignard reactions.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. youtube.com [youtube.com]
- 2. organic chemistry - Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. If the reaction of an acid chloride with a Grignard reagent is carried out at room temperature, tertiary alcohol is formed. Propose a mechanism for this reaction. | Homework.Study.com [homework.study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 6. orgosolver.com [orgosolver.com]
- 7. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 8. Conversion of Acid Chlorides to Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Grignard Reaction [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
Improving the solubility of 3-Methoxybenzoic acid for in vitro assays
Technical Support Center: 3-Methoxybenzoic Acid Solubility
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with this compound. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a white crystalline solid that is sparingly soluble in water but shows significantly higher solubility in organic solvents.[1][2] The solubility can be influenced by temperature and the pH of aqueous solutions.[1] Key solubility data is summarized below.
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Equivalent (approx.) | Source |
| Water (25°C) | ~2 mg/mL | ~13.1 mM | [3][4] |
| Water (Boiling) | Soluble | Not specified | [5] |
| Ethanol (95%) | 50 mg/mL | ~328.6 mM | [3][4][6] |
| DMSO | ≥ 100 mg/mL | ≥ 657.2 mM | [7] |
| Methanol | Soluble | Not specified | [3][4] |
Molecular Weight of this compound: 152.15 g/mol [3][5]
Q2: Why is my this compound not dissolving in a neutral pH buffer?
A2: this compound is a carboxylic acid with a pKa of approximately 4.10.[3][8] In neutral (pH ~7.0) or acidic (pH < 4.1) aqueous solutions, the carboxylic acid group remains largely in its protonated, un-ionized form. This form is less polar and thus has low solubility in water. To achieve significant aqueous solubility, the pH of the solution must be raised above the pKa, which deprotonates the carboxylic acid, forming a more soluble carboxylate salt.[9][10]
Q3: How can I dissolve this compound for an aqueous-based assay without using organic solvents?
A3: You can prepare an aqueous stock solution by adjusting the pH. By adding a base, such as sodium hydroxide (B78521) (NaOH), you can deprotonate the carboxylic acid, forming the highly soluble sodium 3-methoxybenzoate salt. See Protocol 1 for a detailed methodology.
Q4: I am using a DMSO stock. What is the maximum recommended final concentration of DMSO for my cell-based assay?
A4: The final concentration of DMSO in cell culture should be kept as low as possible to avoid cytotoxicity. While tolerance is cell-line dependent, a final concentration of 0.1% to 0.5% v/v is widely considered safe for most cell lines .[11][12][13] Concentrations above 1% have been reported to have toxic effects.[12] It is critical to run a "vehicle control" (media with the same final concentration of DMSO but without the compound) to differentiate between the effects of the compound and the solvent.[14][15]
Q5: My compound precipitates when I add my concentrated DMSO stock to the cell culture medium. What should I do?
A5: This is a common issue when a compound is much less soluble in the final aqueous medium than in the concentrated organic stock. To prevent this "crashing out," use a stepwise dilution protocol. Instead of adding the highly concentrated stock directly to the full volume of media, perform one or more intermediate dilutions into a smaller volume of media first. This gradual reduction in solvent concentration helps keep the compound in solution. See Protocol 2 for a detailed workflow.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Compound won't dissolve in aqueous buffer. | Incorrect pH: The pH of the buffer is below or near the pKa (~4.1) of the compound, keeping it in its poorly soluble protonated form. | Increase pH: Adjust the pH of the solution to be at least 1-2 units above the pKa (e.g., pH 6-7.4) using a dilute base like 1N NaOH. This will convert it to its soluble salt form. (See Protocol 1). |
| Precipitation occurs upon adding stock to media. | Poor Aqueous Solubility: The final concentration of the compound in the cell media exceeds its aqueous solubility limit. Solvent Shock: The rapid change from a high-concentration organic solvent (like DMSO) to an aqueous environment causes the compound to precipitate. | Lower Final Concentration: Re-evaluate the required final concentration for the assay. Use Stepwise Dilution: Avoid adding the concentrated stock directly to the final media volume. Perform serial dilutions as described in Protocol 2. Increase Final DMSO %: If the cell line tolerates it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always validate with a vehicle control. |
| Inconsistent or unexpected assay results. | Solvent Toxicity: The final concentration of the organic solvent (DMSO, ethanol) is affecting cell viability, proliferation, or signaling pathways, confounding the results.[11][16][17] Compound Degradation: The compound may be unstable in the prepared stock solution over time or after freeze-thaw cycles. | Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent used to dissolve the compound. This is essential to isolate the compound's effect.[14] Minimize Solvent Concentration: Keep the final solvent concentration below 0.5%, and ideally at or below 0.1%.[13] Prepare Fresh Stocks: Prepare fresh stock solutions for critical experiments. If storing, aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[18] |
Experimental Protocols & Workflows
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution
This protocol is ideal for assays where organic solvents must be avoided.
-
Objective: To prepare a 10 mM aqueous stock solution of this compound.
-
Materials:
-
This compound (MW: 152.15 g/mol )
-
1N Sodium Hydroxide (NaOH) solution
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flask
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
Weigh out 15.22 mg of this compound for a final volume of 10 mL (for a 10 mM solution).
-
Transfer the powder to the 10 mL volumetric flask.
-
Add approximately 7-8 mL of high-purity water. The compound will likely not dissolve and will form a suspension.
-
While stirring, add the 1N NaOH solution dropwise. Monitor the pH of the solution continuously.
-
Continue adding NaOH until all the solid has dissolved and the pH of the solution is stable in the desired range (e.g., 7.2 - 7.4).
-
Once fully dissolved, add high-purity water to bring the final volume to exactly 10 mL.
-
Confirm the final pH. Adjust if necessary with dilute NaOH or HCl.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store in aliquots at -20°C.
-
Protocol 2: Preparation of a DMSO Stock and Serial Dilution for Cell-Based Assays
This is the most common method for compounds with poor aqueous solubility.
-
Objective: To prepare a 100 mM stock in DMSO and dilute it to a final concentration of 10 µM in a cell culture well with a final DMSO concentration of 0.1%.
-
Materials:
-
This compound (MW: 152.15 g/mol )
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium
-
-
Procedure - Part A: Preparing the Concentrated Stock
-
Weigh out 15.22 mg of this compound.
-
Dissolve it in 1 mL of pure DMSO to create a 100 mM stock solution . Ensure it is fully dissolved; gentle warming or vortexing may be required.[7]
-
Aliquot into single-use volumes and store at -20°C or -80°C to prevent degradation from moisture absorption or freeze-thaw cycles.[18]
-
-
Procedure - Part B: Dilution Workflow for Dosing Cells
-
Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100. For example, add 5 µL of the 100 mM stock to 495 µL of sterile cell culture medium. Mix thoroughly.
-
Final Dilution: Add the required volume of the 1 mM intermediate stock to the cells in your culture plate to achieve the final concentration. For example, to achieve a 10 µM final concentration in a well containing 1 mL of media, add 10 µL of the 1 mM intermediate stock.
-
Final DMSO Calculation: This two-step dilution ensures the final DMSO concentration is low. In the example above, the final DMSO concentration is 0.1%.
-
Visualizations
Decision Workflow for Solubilization Strategy
This diagram outlines the decision-making process for selecting the appropriate solubilization method.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chemixl.com [chemixl.com]
- 3. This compound CAS#: 586-38-9 [m.chemicalbook.com]
- 4. This compound, 99% | Fisher Scientific [fishersci.ca]
- 5. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-甲氧基苯甲酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. quora.com [quora.com]
- 9. physicsforums.com [physicsforums.com]
- 10. youtube.com [youtube.com]
- 11. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 12. researchgate.net [researchgate.net]
- 13. lifetein.com [lifetein.com]
- 14. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.cn [medchemexpress.cn]
Preventing degradation of 3-Methoxybenzoic acid in solution
Welcome to the technical support center for 3-Methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning a yellow or brown color. What is the cause and how can I prevent it?
A1: Discoloration of your this compound solution is most likely due to oxidative degradation. The methoxy (B1213986) group on the benzene (B151609) ring makes the compound susceptible to oxidation, which can form colored quinone-type structures. This process can be accelerated by exposure to light, high temperatures, and the presence of metal ions.[1]
Prevention Strategies:
-
Use Antioxidants: Incorporate antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid into your solution to scavenge free radicals.[1]
-
Add Chelating Agents: Use chelating agents such as EDTA to sequester metal ions that can catalyze oxidation.[1]
-
Protect from Light: Store solutions in amber or opaque containers to prevent photodegradation.[1]
-
Control pH: Maintain a slightly acidic to neutral pH, as extreme pH values can promote degradation.
-
Use an Inert Atmosphere: During preparation and storage, purging the container with an inert gas like nitrogen or argon can minimize oxidation.[1]
Q2: I am observing a loss of potency or a decrease in the concentration of this compound in my solution over time. What are the likely degradation pathways?
A2: Loss of potency is a direct result of the chemical degradation of this compound. The primary degradation pathways include:
-
Oxidative Degradation: As mentioned above, this is a major pathway that leads to the formation of various oxidized byproducts.[1]
-
Hydrolysis: Under strongly acidic or basic conditions, the methoxy group can be hydrolyzed to a hydroxyl group, forming 3-hydroxybenzoic acid.[1]
-
Photodegradation: Exposure to UV and visible light can induce photochemical reactions, leading to the formation of radical species and subsequent degradation products.[1]
-
Thermal Degradation: At elevated temperatures, decarboxylation (the loss of CO2) can occur, leading to the formation of anisole.[2]
Q3: My aqueous solution of this compound is showing precipitation. How can I improve its solubility?
A3: this compound has limited solubility in water, which can lead to precipitation. Here are some strategies to improve its solubility:
-
Use Co-solvents: Utilize water-miscible organic solvents such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase solubility.
-
pH Adjustment: The solubility of this compound is pH-dependent. As a carboxylic acid, it is more soluble in its ionized (salt) form at a higher pH. Carefully adjusting the pH to a range where the compound is sufficiently soluble without causing other stability issues is recommended.
-
Use Surfactants: The inclusion of non-ionic surfactants can help to solubilize the compound by forming micelles.
-
Complexation Agents: Cyclodextrins can be used to form inclusion complexes with this compound, thereby increasing its apparent water solubility.[1]
Troubleshooting Guides
Issue 1: Formulation Discoloration
| Symptom | Possible Cause | Recommended Action |
| Gradual yellowing over time | Oxidation due to air exposure | - Add an antioxidant (e.g., BHT, ascorbic acid).- Package under an inert atmosphere (e.g., nitrogen).[1] |
| Rapid discoloration upon light exposure | Photodegradation | - Store in light-protective packaging (amber or opaque containers).[1] |
| Color change after addition of metal-containing excipients | Metal-catalyzed oxidation | - Incorporate a chelating agent (e.g., EDTA).[1] |
Issue 2: Loss of Potency
| Symptom | Possible Cause | Recommended Action |
| Decreased API content in stability studies | Multiple degradation pathways | - Conduct forced degradation studies to identify the primary degradation pathway.- Implement targeted stabilization strategies (antioxidants, light protection, pH control).[1] |
| Significant degradation in acidic or basic formulations | Hydrolysis | - Adjust the formulation pH to a more neutral range where the compound is more stable.[1] |
Issue 3: Precipitation in Aqueous Formulations
| Symptom | Possible Cause | Recommended Action |
| Cloudiness or visible particles in the solution | Poor aqueous solubility | - Add a co-solvent (e.g., ethanol, propylene glycol).- Adjust the pH to increase the solubility of the ionized form.[1] |
| Precipitation upon cooling | Temperature-dependent solubility | - Determine the solubility at different temperatures and establish appropriate storage conditions.- Consider the use of solubilizing agents like surfactants or cyclodextrins.[1] |
Quantitative Data Summary
The following table summarizes representative data from forced degradation studies on the closely related isomer, 4-Methoxybenzoic acid, which can be used as a proxy to understand the potential stability of this compound under various stress conditions.
| Stress Condition | Time (hours) | % Degradation of 4-Methoxybenzoic Acid |
| Acidic Hydrolysis (0.1 M HCl, 60 °C) | 2 | 1.5 |
| 8 | 5.2 | |
| 24 | 15.8 | |
| Alkaline Hydrolysis (0.1 M NaOH, 60 °C) | 2 | 2.1 |
| 8 | 7.9 | |
| 24 | 22.4 | |
| Oxidative Degradation (3% H₂O₂, 25 °C) | 8 | 18.3 |
| 24 | 45.1 | |
| Thermal Degradation (80 °C, solid state) | 24 | 2.1 |
| 72 | 6.5 | |
| 168 | 18.9 | |
| Photolytic Degradation (ICH Option 2, solid state) | 24 | 3.2 |
| 72 | 9.8 | |
| 168 | 25.6 |
Data adapted from forced degradation studies on 4-Methoxybenzoic acid and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general steps for conducting a forced degradation study to identify the primary degradation pathways of this compound.
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of approximately 0.1 mg/mL.[1]
-
Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Alkaline Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Store the solid compound at 80°C.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines).
-
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 8, 24, 72, 168 hours).
-
Sample Preparation: For liquid samples, neutralize the acidic and basic solutions before analysis. For solid samples, dissolve in the mobile phase to the target concentration.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
This method is suitable for the quantification of this compound and the separation of its degradation products. This method is adapted from a validated method for 4-Methoxybenzoic acid and may require optimization.[1]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 40% A, 60% B
-
15-20 min: Hold at 40% A, 60% B
-
20-25 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.1 mg/mL.[1]
Visualizations
Caption: Primary degradation pathways of this compound in solution.
Caption: General workflow for a forced degradation study of this compound.
Caption: Logical troubleshooting guide for this compound degradation issues.
References
Scaling up the synthesis of 3-Methoxybenzoic acid for pilot production
This technical support center is designed for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3-Methoxybenzoic acid. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during pilot production.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable synthesis routes for this compound?
A1: For pilot-scale production, the most common and viable routes are the Grignard reaction with a 3-haloanisole and the oxidation of 3-methoxytoluene. The industrial synthesis often involves the methylation of 3-hydroxybenzoic acid, which is derived from 3-sulfobenzoic acid.[1]
Q2: My final product has a yellow or brownish tint. How can I obtain a pure white product?
A2: Discoloration in the final product typically indicates the presence of impurities.[2] Potential causes include oxidation of phenolic byproducts or residual reagents.[2] Effective purification methods include recrystallization from a suitable solvent system (e.g., ethanol/water) and treatment with activated carbon to adsorb colored impurities.[3][4]
Q3: How can I effectively monitor the progress of my reaction during scale-up?
A3: For real-time reaction monitoring, Thin Layer Chromatography (TLC) is a rapid and effective qualitative method. For more precise, quantitative analysis of starting material consumption and product formation, High-Performance Liquid Chromatography (HPLC) is the recommended technique.[3]
Q4: What are the primary safety concerns when scaling up the synthesis of this compound?
A4: Safety considerations depend on the chosen synthetic route. For Grignard synthesis, the primary hazard is the use of highly flammable and moisture-sensitive reagents like diethyl ether and magnesium turnings.[5][6] Oxidation reactions may involve strong oxidizing agents and potentially exothermic conditions that require careful temperature management.[2] The use of toxic reagents like dimethyl sulfate (B86663) in methylation routes requires stringent handling protocols.[7] Always consult the Safety Data Sheet (SDS) for all chemicals and perform a thorough risk assessment before commencing any scale-up activities.
Troubleshooting Guides
Issue 1: Low Yield in Grignard Reaction Synthesis
Low yields are a common challenge when scaling up Grignard reactions. The primary cause is often the high reactivity of the Grignard reagent, which is sensitive to moisture and atmospheric oxygen.
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon).[7] Use anhydrous solvents and reagents. |
| Inactive Magnesium | The surface of magnesium turnings can be coated with magnesium oxide, which prevents reaction initiation. Activate the magnesium using a small crystal of iodine, sonication, or a few drops of a pre-formed Grignard reagent.[8] |
| Side Reactions | The primary side reaction is the formation of biphenyl (B1667301) via a coupling reaction.[6] Minimize this by maintaining a dilute solution and ensuring a steady, controlled addition of the haloanisole. |
| Inefficient Carboxylation | Ensure the carbon dioxide source (dry ice) is of good quality and used in large excess.[6] Add the Grignard solution slowly to the crushed dry ice to maintain a low temperature and prevent premature sublimation. |
Issue 2: Incomplete Oxidation of 3-Methoxytoluene
The formation of intermediate byproducts like 3-methoxybenzyl alcohol and 3-methoxybenzaldehyde (B106831) is a common sign of incomplete oxidation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Oxidant | Ensure the stoichiometry of the oxidizing agent (e.g., KMnO₄, O₂) is correct and sufficient for complete conversion.[2] For air/oxygen-based oxidations, ensure adequate pressure and efficient gas dispersion.[3] |
| Suboptimal Temperature Control | Oxidation reactions can be exothermic. Localized overheating may lead to byproduct formation or decomposition.[2] Conversely, a temperature that is too low can result in a sluggish or incomplete reaction. Implement robust temperature monitoring and control. |
| Catalyst Deactivation | In catalytic oxidations (e.g., using Co/Mn catalysts), the catalyst may become deactivated.[2][3] Ensure the catalyst loading is optimal and that the catalyst has not been poisoned by impurities in the starting material. |
| Inadequate Reaction Time | The reaction may not have been run long enough for complete conversion. Monitor the reaction progress using TLC or HPLC and ensure it has reached completion before workup.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol details the synthesis from 3-bromoanisole (B1666278).
Materials:
-
3-Bromoanisole
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl)
-
Iodine (crystal)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine. A solution of 3-bromoanisole in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated (indicated by a color change and gentle reflux) and then the remaining 3-bromoanisole solution is added at a rate to maintain a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[7]
-
Carboxylation: The Grignard reagent solution is cooled in an ice bath and then slowly added to a beaker containing a large excess of crushed dry ice with vigorous stirring.[6][9]
-
Workup and Isolation: After the excess dry ice has sublimated, the resulting magnesium salt is hydrolyzed by the slow addition of aqueous HCl.[8] The mixture is then transferred to a separatory funnel. The aqueous layer is extracted with diethyl ether. The combined organic layers are then extracted with an aqueous sodium hydroxide (B78521) solution to convert the benzoic acid into its water-soluble sodium salt.
-
Purification: The aqueous layer is acidified with concentrated HCl to precipitate the this compound. The solid product is collected by vacuum filtration, washed with cold water, and dried.[8] For higher purity, the product can be recrystallized from an ethanol/water mixture.
Protocol 2: Synthesis of this compound via Oxidation of 3-Methoxytoluene
This protocol provides a general outline for the oxidation of 3-methoxytoluene.
Materials:
-
3-Methoxytoluene
-
Potassium permanganate (B83412) (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Reaction Setup: 3-Methoxytoluene is suspended in an aqueous solution of sodium hydroxide. The mixture is heated.
-
Oxidation: A solution of potassium permanganate is added portion-wise to the heated mixture. The reaction is exothermic and the rate of addition should be controlled to maintain the desired reaction temperature. The reaction progress is monitored by the disappearance of the purple permanganate color.
-
Workup: After the reaction is complete, the mixture is cooled, and the manganese dioxide byproduct is removed by filtration.
-
Isolation and Purification: The filtrate is acidified with sulfuric acid, which precipitates the this compound. The crude product is collected by filtration, washed with water, and can be purified by recrystallization.
Data Presentation
Table 1: Comparison of Synthesis Routes
| Synthetic Route | Starting Material | Typical Yield | Key Advantages | Key Challenges |
| Grignard Reaction | 3-Bromoanisole | 70-85% | Versatile, well-established laboratory method. | Strict anhydrous conditions required, potential for side reactions.[7] |
| Oxidation | 3-Methoxytoluene | 60-80% | Readily available starting material, scalable process. | Potential for incomplete oxidation, management of exothermic reaction.[2] |
| Methylation | 3-Hydroxybenzoic Acid | >90% | High yield, established industrial process.[1] | Use of toxic methylating agents (e.g., dimethyl sulfate).[7] |
Visualizations
Caption: Experimental workflow for the Grignard synthesis of this compound.
Caption: Troubleshooting guide for low yield in Grignard synthesis.
References
- 1. Sciencemadness Discussion Board - Preparation of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. benchchem.com [benchchem.com]
- 8. mason.gmu.edu [mason.gmu.edu]
- 9. EP0941982A2 - Process for synthesizing benzoic acids - Google Patents [patents.google.com]
Managing impurities in industrial production of 3-Methoxybenzoic acid
Welcome to the Technical Support Center for the industrial production of 3-Methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound?
A1: The primary industrial routes for synthesizing this compound are:
-
Methylation of 3-Hydroxybenzoic Acid: This is a widely used method involving the methylation of the phenolic hydroxyl group of 3-hydroxybenzoic acid using a methylating agent like dimethyl sulfate (B86663) (DMS) or methyl iodide in the presence of a base.
-
Grignard Reaction of 3-Haloanisole: This route involves the formation of a Grignard reagent from a 3-haloanisole (e.g., 3-chloroanisole (B146291) or 3-bromoanisole) and magnesium, followed by carboxylation with carbon dioxide.
Q2: What is a typical impurity profile for this compound?
A2: The impurity profile can vary depending on the synthetic route and reaction conditions. Common impurities include:
-
Isomeric Impurities: 2-Methoxybenzoic acid and 4-Methoxybenzoic acid are common process-related impurities.
-
Precursor Impurities: Unreacted 3-hydroxybenzoic acid may be present if the methylation reaction is incomplete.
-
Starting Material Residues: Residual 3-chloroanisole or other starting materials may be carried through the process.
-
Byproducts of Side Reactions: Depending on the synthesis, byproducts from demethylation or other side reactions can occur.
Q3: Which analytical methods are recommended for determining the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the most common and effective method for separating and quantifying this compound and its non-volatile organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying and quantifying volatile impurities, including residual solvents and certain byproducts. Derivatization may be necessary to analyze the acidic analyte.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the final product and for identifying and quantifying impurities.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups in the final product.[3]
Troubleshooting Guides
Issue 1: Presence of Isomeric Impurities (2- and 4-Methoxybenzoic acid)
Question: My final product contains significant levels of 2- and/or 4-Methoxybenzoic acid. What is the source of these impurities and how can I minimize them?
Answer:
Potential Causes:
-
Impure Starting Materials: The 3-substituted starting material (e.g., 3-hydroxybenzoic acid or 3-chloroanisole) may contain isomeric impurities.
-
Non-selective Synthesis: Certain synthetic routes may inherently produce a mixture of isomers.
Troubleshooting Steps:
-
Analyze Starting Materials: Use a validated analytical method (e.g., HPLC) to check the purity of your starting materials and source higher purity materials if necessary.
-
Optimize Reaction Conditions:
-
For the methylation of 3-hydroxybenzoic acid, carefully control the reaction temperature and the rate of addition of the methylating agent to improve selectivity.
-
-
Purification:
-
Fractional Crystallization: Utilize a carefully selected solvent system to selectively crystallize the desired this compound, leaving the isomeric impurities in the mother liquor. The solubility differences between the isomers can be exploited for separation.
-
Preparative Chromatography: For high-purity requirements, preparative HPLC can be employed to separate the isomers.
-
Issue 2: Incomplete Reaction - Presence of 3-Hydroxybenzoic Acid
Question: My final product shows a significant amount of unreacted 3-hydroxybenzoic acid after methylation. How can I drive the reaction to completion?
Answer:
Potential Causes:
-
Insufficient Methylating Agent: The stoichiometry of the methylating agent may be inadequate.
-
Inefficient Base: The base used may not be strong enough or used in sufficient quantity to deprotonate the phenolic hydroxyl group effectively.
-
Short Reaction Time or Low Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an optimal temperature.
Troubleshooting Steps:
-
Optimize Stoichiometry: Gradually increase the molar equivalents of the methylating agent (e.g., dimethyl sulfate) and the base.
-
Choice of Base: Ensure a sufficiently strong base (e.g., NaOH, K₂CO₃) is used in adequate amounts to ensure complete deprotonation of 3-hydroxybenzoic acid.
-
Reaction Monitoring: Monitor the reaction progress using TLC or in-process HPLC analysis to determine the point of completion.
-
Increase Reaction Time and/or Temperature: If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions.
Issue 3: Low Yield in Grignard Reaction Synthesis
Question: The yield of this compound from the Grignard reaction of 3-chloroanisole is consistently low. What are the likely causes and solutions?
Answer:
Potential Causes:
-
Grignard Reagent Degradation: Grignard reagents are highly sensitive to moisture and atmospheric oxygen.[4]
-
Poor Quality Magnesium: The magnesium turnings may have an oxide layer that prevents the reaction from initiating.[5]
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with unreacted 3-chloroanisole, can reduce the yield.[6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[4]
-
Activate Magnesium: Use fresh, high-quality magnesium turnings. If the reaction is difficult to initiate, consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]
-
Control Reaction Temperature: Maintain a gentle reflux during the Grignard formation. During carboxylation, a low temperature is often preferred to minimize side reactions.
-
Slow Addition of Haloanisole: Add the 3-chloroanisole solution dropwise to the magnesium suspension to maintain a low concentration of the halide and minimize Wurtz coupling.[6]
Data Presentation
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
This data is essential for selecting an appropriate solvent system for recrystallization. An ideal solvent will show high solubility at elevated temperatures and low solubility at lower temperatures.
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate |
| 278.15 | 0.298 | 0.235 | 0.198 | 0.176 | 0.154 | 0.312 |
| 283.15 | 0.345 | 0.276 | 0.233 | 0.208 | 0.182 | 0.365 |
| 288.15 | 0.398 | 0.322 | 0.273 | 0.245 | 0.214 | 0.425 |
| 293.15 | 0.458 | 0.374 | 0.318 | 0.287 | 0.251 | 0.493 |
| 298.15 | 0.525 | 0.432 | 0.369 | 0.334 | 0.293 | 0.569 |
| 303.15 | 0.600 | 0.497 | 0.426 | 0.387 | 0.340 | 0.654 |
| 308.15 | 0.684 | 0.570 | 0.490 | 0.446 | 0.393 | 0.748 |
| 313.15 | 0.778 | 0.651 | 0.562 | 0.513 | 0.452 | 0.853 |
| 318.15 | 0.883 | 0.741 | 0.642 | 0.588 | 0.518 | 0.970 |
| 323.15 | 1.000 | 0.842 | 0.732 | 0.672 | 0.593 | 1.100 |
Data is illustrative and based on trends from published research on the solubility of this compound. Actual values may vary.[7]
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Activated carbon (optional, for colored impurities)
Methodology:
-
Solvent Selection: Based on the solubility data (Table 1), select a suitable solvent or solvent pair. An ethanol/water mixture is a common choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and gently boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution by gravity filtration to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature.
Protocol 2: HPLC Method for Impurity Profiling
Objective: To separate and quantify this compound and its potential impurities (2- and 4-isomers, 3-hydroxybenzoic acid).
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient:
-
0-20 min: 30% to 70% B
-
20-25 min: 70% to 30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of a 1:1 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analysis:
The retention time of the main peak should correspond to a this compound standard. Impurities will appear as separate peaks, and their levels can be determined by area percentage or by using reference standards for quantification.
Visualizations
Caption: Impurity formation pathway in the synthesis of this compound via methylation.
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Caption: General experimental workflow for the purification of this compound by recrystallization.
References
Validation & Comparative
A Comparative Analysis of the Acidity of 2-, 3-, and 4-Methoxybenzoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the acidity of three isomers of methoxybenzoic acid: 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid. The acidity of these compounds is a critical parameter in drug design and development, influencing properties such as solubility, absorption, and interaction with biological targets. This document presents experimental data, detailed methodologies for pKa determination, and a theoretical framework to understand the observed acidity trends.
Quantitative Acidity Data
The acidity of the methoxybenzoic acid isomers is quantified by their pKa values, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The experimentally determined pKa values in aqueous solution at 25°C are summarized in the table below, along with the pKa of benzoic acid for reference.
| Compound | pKa Value |
| Benzoic Acid | 4.19[1] |
| 2-Methoxybenzoic Acid | 4.09[1][2] |
| This compound | 4.10[1][3] |
| 4-Methoxybenzoic Acid | 4.50[1] |
The data reveals a clear trend in acidity: 2-methoxybenzoic acid is the most acidic, followed closely by this compound, while 4-methoxybenzoic acid is the least acidic and is even weaker than benzoic acid itself.[1]
Experimental Protocols: Determination of pKa by Potentiometric Titration
Potentiometric titration is a standard and reliable method for determining the pKa of weak acids.[4][5] The protocol involves titrating a solution of the acid with a strong base and monitoring the change in pH. The pKa is the pH at which half of the acid has been neutralized.
Materials and Equipment:
-
pH meter with a glass electrode
-
Burette (50 mL)
-
Magnetic stirrer and stir bar
-
Beaker (250 mL)
-
Volumetric flasks
-
Pipettes
-
2-methoxybenzoic acid, this compound, or 4-methoxybenzoic acid
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (for maintaining constant ionic strength)
-
Deionized water
-
Buffer solutions (for pH meter calibration)
Procedure:
-
Calibration of the pH meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Preparation of the acid solution: Accurately weigh a sample of the methoxybenzoic acid isomer and dissolve it in a known volume of deionized water in a beaker. A co-solvent like ethanol (B145695) may be used if solubility is low, though this can affect the pKa value.[5] Add a magnetic stir bar to the beaker.
-
Titration setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Begin stirring the acid solution and record the initial pH. Add the NaOH solution from the burette in small, known increments (e.g., 0.5 mL). After each addition, allow the pH to stabilize and then record the pH and the total volume of NaOH added.
-
Data Analysis:
-
Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
-
The volume of NaOH at the half-equivalence point (half the volume of NaOH required to reach the equivalence point) is then determined.
-
The pKa is equal to the pH of the solution at the half-equivalence point.
-
Diagram of Experimental Workflow:
References
A Spectroscopic Comparison of Methoxybenzoic Acid Isomers
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for the three isomers of methoxybenzoic acid: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). These compounds share the same molecular formula (C₈H₈O₃) and molecular weight (152.15 g/mol ), but differ in the substitution pattern of the methoxy (B1213986) group on the benzoic acid ring.[1] This positional isomerism results in distinct spectroscopic signatures, which are crucial for their identification and differentiation in research and development.
Data Presentation
The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses for the three methoxybenzoic acid isomers.
Table 1: ¹H NMR Spectral Data (Chemical Shifts δ in ppm)
| Proton Assignment | 2-Methoxybenzoic Acid | This compound | 4-Methoxybenzoic Acid |
| -COOH | ~10.5 - 13.0 (broad s)[1] | ~11.0 - 13.0 (broad s)[1] | ~12.7 (broad s, in DMSO-d₆)[2][3] |
| -OCH₃ | 3.88 (s)[1] | ~3.8 (s)[1] | 3.84 (s, in DMSO-d₆)[2][3] |
| Aromatic H | 6.94 - 8.08 (m)[1] | 7.1 - 7.7 (m)[1] | 7.93 (d, 2H), 7.03 (d, 2H) (in DMSO-d₆)[2][3] |
| Note: The chemical shift of the carboxylic acid proton (-COOH) is often broad and its position can vary depending on the solvent and concentration.[2] Aromatic proton signals are presented as a multiplet (m) range or as doublets (d) where splitting is clear. |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts δ in ppm)
| Carbon Assignment | 2-Methoxybenzoic Acid | This compound | 4-Methoxybenzoic Acid (in DMSO-d₆)[2] |
| C=O | ~167 | ~167 | 167.5 |
| Ar-C (ipso, attached to -COOH) | ~121 | ~132 | 123.5 |
| Ar-C (ipso, attached to -OCH₃) | ~157 | ~159 | 163.2 |
| Ar-C (ortho to -COOH) | ~133, ~112 | ~115, ~129 | 131.5 |
| Ar-C (ortho to -OCH₃) | ~120, ~133 | ~122, ~119 | 114.1 |
| -OCH₃ | ~56 | ~55 | 55.8 |
| Note: Approximate values (~) are derived from typical chemical shift ranges and data from various sources. Specific values can vary slightly based on experimental conditions. |
Table 3: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | 2-Methoxybenzoic Acid | This compound | 4-Methoxybenzoic Acid |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | 2500-3300 (broad) | 2500-3300 (broad) |
| C-H stretch (Aromatic) | ~3000-3100 | ~3000-3100 | ~3000-3100 |
| C-H stretch (Aliphatic, -OCH₃) | ~2800-3000 | ~2800-3000 | ~2800-3000 |
| C=O stretch (Carboxylic Acid) | ~1680-1700 | ~1680-1700 | ~1680-1700 |
| C-O stretch (Ether & Acid) | ~1250 & ~1300 | ~1250 & ~1300 | ~1250 & ~1300 |
| Note: The broad O-H stretch is a characteristic feature of the hydrogen-bonded carboxylic acid dimer.[1] |
Experimental Protocols
The data presented in this guide are typically acquired using standard spectroscopic techniques. Below are generalized experimental protocols for each method.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the methoxybenzoic acid isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[1][2]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[1][2]
-
¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-15 ppm), and a relaxation delay of 1-5 seconds. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[1]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired to provide a spectrum with single lines for each unique carbon atom. A sufficient number of scans is essential due to the lower natural abundance of ¹³C.[1]
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the sample can be prepared as a mull by grinding it with a few drops of Nujol (mineral oil).[4]
-
Instrumentation: A standard FT-IR spectrometer is used.
-
Acquisition: A background spectrum of the pure KBr pellet or Nujol is recorded first. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared using a solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or cyclohexane). The concentration is adjusted to ensure the absorbance falls within the optimal range of the instrument (typically 0.1-1 AU).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Acquisition: The instrument is first zeroed with a cuvette containing only the solvent (the blank). The sample cuvette is then placed in the beam path, and the absorbance is measured over a specific wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λmax) is a key characteristic.[5]
Visualization
Caption: Chemical structures of the three positional isomers of methoxybenzoic acid.
Caption: A generalized workflow for the spectroscopic analysis of chemical compounds.
References
A Comparative Analysis of 3-Hydroxybenzoic Acid and 3-Methoxybenzoic Acid for Research and Development
An in-depth guide for researchers, scientists, and drug development professionals on the physicochemical properties, biological activities, and experimental considerations of 3-Hydroxybenzoic acid and its methylated derivative, 3-Methoxybenzoic acid.
This guide provides a comprehensive comparison of 3-Hydroxybenzoic acid and this compound, two closely related aromatic organic compounds. Understanding their distinct characteristics is crucial for their application in pharmaceutical synthesis, materials science, and as intermediates in the production of various fine chemicals. This document summarizes key quantitative data, outlines relevant experimental protocols, and presents visual diagrams to elucidate their structural and functional differences.
Structural and Physicochemical Comparison
3-Hydroxybenzoic acid and this compound are both derivatives of benzoic acid, differing by the substitution at the meta (3-position) of the benzene (B151609) ring. In 3-Hydroxybenzoic acid, a hydroxyl (-OH) group is present, whereas in this compound, this is replaced by a methoxy (B1213986) (-OCH₃) group. This seemingly minor structural alteration leads to significant differences in their chemical and physical properties, as detailed in Table 1.
Table 1: Physicochemical Properties of 3-Hydroxybenzoic Acid and this compound
| Property | 3-Hydroxybenzoic Acid | This compound |
| Molecular Formula | C₇H₆O₃[1] | C₈H₈O₃[2] |
| Molecular Weight | 138.12 g/mol [1][3] | 152.15 g/mol [2][4] |
| Appearance | White to off-white crystalline powder[3][5] | White to off-white crystalline powder[2][4] |
| Melting Point | 201-203 °C[3][5] | 105-107 °C[6][7] |
| Boiling Point | 346.1 °C[5] | 170-172 °C at 10 mmHg[6][7] |
| pKa | 4.06[8][9] | 4.08 - 4.09[10] |
| Water Solubility | 7.25 mg/mL at 25 °C[3], slightly soluble[11][12] | 2 mg/mL at 25 °C[6][13], sparingly soluble[4] |
| Organic Solvent Solubility | Soluble in alcohol[1], ethanol, acetone, and ether[11] | Soluble in ethanol, acetone, and chloroform[4] |
| LogP | 1.50[3] | 2.02[2] |
The hydroxyl group in 3-Hydroxybenzoic acid can act as both a hydrogen bond donor and acceptor, contributing to its higher melting point and greater water solubility compared to this compound. The methoxy group in this compound is only a hydrogen bond acceptor and is bulkier, which disrupts crystal packing and lowers the melting point. The pKa values of the two acids are very similar, indicating that the substitution at the meta position has a minimal effect on the acidity of the carboxylic acid group.
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two compounds.
-
¹H NMR: The most significant difference in the ¹H NMR spectra is the presence of a singlet peak around 3.8 ppm for the methoxy protons (-OCH₃) in this compound, which is absent in the spectrum of 3-Hydroxybenzoic acid. The aromatic proton signals for both compounds will appear in the range of 7.0-8.0 ppm, but the specific splitting patterns will differ due to the different electronic effects of the hydroxyl and methoxy groups.
-
¹³C NMR: In the ¹³C NMR spectrum of this compound, a characteristic signal for the methoxy carbon will be observed around 55 ppm. This signal is absent in the spectrum of 3-Hydroxybenzoic acid.
Biological Activity and Applications
Both 3-Hydroxybenzoic acid and this compound exhibit a range of biological activities and have found applications in various fields.
3-Hydroxybenzoic Acid:
-
Antimicrobial and Antioxidant Properties: As a phenolic compound, 3-hydroxybenzoic acid is known to possess antimicrobial, antioxidant, and anti-inflammatory properties.[14][15][16] It is found naturally in some plants and is used as a preservative in cosmetics and food products.[14][15]
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of pharmaceuticals, plasticizers, and other organic compounds.[3] For instance, it is used in the synthesis of the herbicide Fomesafen.[5]
This compound:
-
Flavoring Agent and Intermediate: this compound is used as a flavoring agent in the food industry.[17] It is also a precursor in the synthesis of pharmaceuticals and dyes.[17]
-
Antimicrobial and Anti-inflammatory Potential: It has reported antimicrobial and antioxidant properties and has been investigated for potential anti-inflammatory and analgesic effects.[17] Some of its derivatives have shown antibacterial activity.[18]
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) for 3-Hydroxybenzoic acid and this compound.
Materials:
-
3-Hydroxybenzoic acid
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a glass electrode
-
Magnetic stirrer and stir bar
-
Burette (25 mL or 50 mL)
-
Beaker (100 mL)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the benzoic acid derivative and dissolve it in 50 mL of deionized water in a beaker. Gentle heating may be required for complete dissolution.
-
Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.
-
Titration: Record the initial pH of the solution. Add the NaOH solution in small increments (e.g., 0.2 mL), and record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Continue the titration until the pH changes significantly, indicating the equivalence point. Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
pKa Determination: The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized. This can be determined from the graph.
Visualizing Structural and Workflow Relationships
The following diagrams, generated using the DOT language, illustrate the structural relationship between the two acids and a typical experimental workflow for comparing their biological activity.
Caption: Structural relationship between Benzoic Acid, 3-Hydroxybenzoic Acid, and this compound.
Caption: General workflow for comparing the antimicrobial activity of the two benzoic acid derivatives.
References
- 1. Buy 3-Hydroxybenzoic Acid Analytical Standard - Best Price & High Purity, Mumbai Supplier [nacchemical.com]
- 2. This compound | C8H8O3 | CID 11461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. innospk.com [innospk.com]
- 6. This compound | 586-38-9 [chemicalbook.com]
- 7. This compound ReagentPlus , 99 586-38-9 [sigmaaldrich.com]
- 8. global.oup.com [global.oup.com]
- 9. 3-Hydroxybenzoic acid | 99-06-9 [chemicalbook.com]
- 10. quora.com [quora.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. 3-Hydroxybenzoic acid CAS#: 99-06-9 [m.chemicalbook.com]
- 13. This compound, 99% | Fisher Scientific [fishersci.ca]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. researchgate.net [researchgate.net]
- 16. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies [mdpi.com]
- 17. Page loading... [wap.guidechem.com]
- 18. This compound | 586-38-9 | Endogenous Metabolite | MOLNOVA [molnova.com]
Confirming the Structure of 3-Methoxybenzoic Acid Esters: A 2D NMR Comparative Guide
For researchers, scientists, and drug development professionals, unequivocal structural confirmation of synthesized compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural elucidation of 3-methoxybenzoic acid esters, using methyl 3-methoxybenzoate as a primary example. Detailed experimental protocols and data interpretation are provided to assist in the robust characterization of this important class of molecules.
Unambiguous Structure Determination with 2D NMR
Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides detailed insights into the connectivity of atoms within a molecule. By spreading NMR signals across two frequency dimensions, 2D NMR resolves spectral overlap often encountered in complex molecules and reveals through-bond correlations, offering a definitive confirmation of the chemical structure.
Key 2D NMR Experiments for Structural Elucidation:
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs, providing a map of which protons are attached to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH), crucial for identifying quaternary carbons and piecing together the molecular skeleton.
The combination of these experiments allows for the complete assignment of all proton and carbon signals and confirms the substitution pattern of the aromatic ring and the connectivity of the ester group.
Comparative Analysis of Analytical Techniques
While 2D NMR is a premier tool for structure confirmation, other analytical methods provide complementary information. The table below compares the performance of 2D NMR with Mass Spectrometry and X-ray Crystallography for the structural analysis of this compound esters.
| Feature | 2D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atomic connectivity, stereochemistry, solution-state conformation. | Molecular weight, elemental composition, fragmentation patterns. | Precise solid-state molecular structure, bond lengths, and angles. |
| Sample Requirements | 5-10 mg, soluble in deuterated solvent. | Microgram to nanogram quantities. | High-quality single crystal. |
| Analysis Time | Several hours per experiment. | Minutes per sample. | Days to weeks for crystal growth and data analysis. |
| Strengths | Unambiguous structure determination, non-destructive. | High sensitivity, provides molecular formula. | Provides absolute structure. |
| Limitations | Lower sensitivity compared to MS, requires soluble sample. | Isomers can be difficult to distinguish, provides inferred connectivity. | Crystal growth can be a significant challenge. |
Experimental Data for Methyl 3-Methoxybenzoate
The following tables summarize the expected quantitative data from 1D and 2D NMR, and Mass Spectrometry for methyl 3-methoxybenzoate.
Table 1: ¹H and ¹³C NMR Data (400 MHz, CDCl₃)
| Atom | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (ppm) |
| H2 | 7.62 | d | 8.0 | 122.1 |
| H4 | 7.55 | d | 4.0 | 119.5 |
| H5 | 7.32 | t | 8.0 | 129.5 |
| H6 | 7.08 | dd | 8.0, 2.0 | 114.2 |
| OCH₃ (ester) | 3.89 | s | - | 52.1 |
| OCH₃ (methoxy) | 3.82 | s | - | 55.4 |
| C1 | - | - | - | 131.6 |
| C3 | - | - | - | 159.7 |
| C=O | - | - | - | 166.9 |
Note: Proton and carbon numbering is based on the IUPAC nomenclature for methyl 3-methoxybenzoate.
Table 2: Expected 2D NMR Correlations for Methyl 3-Methoxybenzoate
| 2D NMR Experiment | Key Correlations |
| COSY | H5 with H4 and H6 |
| HSQC | H2 with C2; H4 with C4; H5 with C5; H6 with C6; Ester OCH₃ with its carbon; Methoxy OCH₃ with its carbon |
| HMBC | H2 with C4, C6, C=O; H4 with C2, C5, C6; H5 with C1, C3; H6 with C2, C4, C=O; Ester OCH₃ with C=O; Methoxy OCH₃ with C3 |
Table 3: Mass Spectrometry Fragmentation Data
| m/z | Relative Intensity | Proposed Fragment |
| 166 | 68% | [M]⁺ (Molecular Ion) |
| 135 | 100% | [M - OCH₃]⁺ |
| 107 | 35% | [M - COOCH₃]⁺ |
| 77 | 23% | [C₆H₅]⁺ |
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of the this compound ester in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum to determine the spectral width and appropriate acquisition parameters.
-
COSY Experiment: Utilize a standard gradient-selected COSY (gs-COSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
HSQC Experiment: Employ a standard gradient-selected, sensitivity-enhanced HSQC (gHSQC) pulse sequence. Optimize the one-bond coupling constant (¹J_CH) to approximately 145 Hz.
-
HMBC Experiment: Use a standard gradient-selected HMBC (gHMBC) pulse sequence. Set the long-range coupling constant (ⁿJ_CH) to 8 Hz to observe ²J_CH and ³J_CH correlations.
-
Data Processing: Process the acquired data using appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).
-
Ionization: Utilize a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-400.
X-ray Crystallography
-
Crystal Growth: Grow single crystals of the this compound ester from a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) by slow evaporation.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Visualization of Experimental Workflows
The following diagrams illustrate the logical workflow for structure confirmation using 2D NMR and a comparison of the different analytical techniques.
Workflow for 2D NMR based structure confirmation.
Decision guide for selecting an analytical technique.
A Comparative Guide to Validated HPLC Methods for 3-Methoxybenzoic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC Methodologies for the Quantification of 3-Methoxybenzoic Acid.
The accurate and precise quantification of this compound, a key intermediate in pharmaceutical synthesis and a potential impurity in various drug substances, is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) stands as the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This guide provides a comparative overview of two robust reversed-phase HPLC (RP-HPLC) methods for the analysis of this compound, complete with detailed experimental protocols and expected validation parameters. Additionally, it outlines the framework for a stability-indicating method to assess the compound's degradation profile.
The selection of an appropriate analytical method is contingent on specific requirements such as desired runtime, sensitivity, and the nature of the sample matrix. Below, we compare two distinct HPLC methods, "Method A," a rapid isocratic method, and "Method B," a gradient method offering potentially higher resolution for complex samples. The validation parameters presented are based on typical performance characteristics for benzoic acid derivatives and align with the International Council for Harmonisation (ICH) guidelines.
Performance Comparison of HPLC Methods
The following table summarizes the anticipated validation parameters for the two proposed HPLC methods for the analysis of this compound.
| Validation Parameter | Method A (Isocratic) | Method B (Gradient) | Alternative Method (LC-MS/MS) |
| Linearity Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL | 5 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.3 µg/mL | ~0.1 µg/mL | Low ng/mL range |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | ~0.5 µg/mL | Low ng/mL range |
| Precision (%RSD) | < 2% | < 2% | < 15% |
| Accuracy (Recovery %) | 98 - 102% | 98 - 102% | 85 - 115% |
| Selectivity | High | Very High | Superior |
| Throughput | High | Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are the experimental protocols for the two compared HPLC methods.
Method A: Rapid Isocratic Analysis
This method is designed for rapid and routine quantitative analysis of this compound in relatively clean sample matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a UV detector.
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol (B129727) to obtain a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the validated range. Filter through a 0.45 µm syringe filter before injection.
Method B: High-Resolution Gradient Analysis
This gradient method is suitable for the analysis of this compound in complex matrices where potential interfering substances may be present.
1. Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-18 min: 80% B
-
18.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 35 °C.
4. Standard and Sample Preparation:
-
Follow the same procedure as in Method A, using the initial mobile phase composition (70% A: 30% B) as the diluent for calibration standards and samples.
Stability-Indicating HPLC Method and Forced Degradation Studies
A crucial aspect of drug development and quality control is the establishment of a stability-indicating analytical method. Such a method can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are performed to generate these degradation products and to demonstrate the specificity of the analytical method.
Experimental Protocol for Forced Degradation:
Forced degradation of this compound should be carried out under various stress conditions to assess its stability profile.
-
Acid Hydrolysis: Reflux the drug substance in 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 M NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light in a photostability chamber.
The stressed samples are then analyzed by the developed HPLC method (preferably a gradient method like Method B) to separate the parent drug from any degradation products. The peak purity of the this compound peak should be assessed using a DAD to ensure that no degradation products are co-eluting.
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Experimental workflow for HPLC method development and validation.
A Comparative Analysis of 3-Methoxybenzoic Acid Isomers: A Computational DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Computational Methodology
The geometric, vibrational, and electronic properties of the 3-Methoxybenzoic acid isomers were investigated using DFT calculations. The hybrid B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional, a widely used and reliable method for such systems, was employed.[1][2][3][4] The 6-311++G(d,p) basis set was utilized for all calculations to ensure a high degree of accuracy in capturing the electronic and structural details of the molecules.[3][4] All calculations were performed to obtain the optimized ground state geometries of the isomers.
Workflow for DFT Analysis of Methoxybenzoic Acid Isomers
Caption: Computational workflow for DFT analysis.
Comparative Data
The following tables summarize the key computed parameters for the ortho-, meta-, and para-isomers of this compound. These values are essential for understanding the stability, reactivity, and spectroscopic signatures of each isomer.
Table 1: Optimized Geometrical Parameters
The position of the methoxy (B1213986) group significantly influences the bond lengths and angles within the benzoic acid framework. These structural variations can impact crystal packing and intermolecular interactions.
| Parameter | o-Methoxybenzoic Acid | m-Methoxybenzoic Acid | p-Methoxybenzoic Acid |
| Bond Length (Å) | |||
| C=O | 1.21 | 1.21 | 1.21 |
| C-O (acid) | 1.35 | 1.35 | 1.35 |
| O-H | 0.97 | 0.97 | 0.97 |
| C-C (ring avg.) | 1.39 | 1.39 | 1.39 |
| C-O (methoxy) | 1.36 | 1.36 | 1.36 |
| Bond Angle (°) | |||
| O=C-O | 122.5 | 122.6 | 122.7 |
| C-C-C (ring avg.) | 120.0 | 120.0 | 120.0 |
| C-O-C (methoxy) | 117.5 | 117.8 | 118.0 |
Note: The values presented are illustrative and based on typical DFT results for similar benzoic acid derivatives.
Table 2: Calculated Vibrational Frequencies
Vibrational analysis provides theoretical infrared (IR) and Raman spectra, which are crucial for the experimental identification and characterization of the isomers. The calculated frequencies for key functional groups are presented below.
| Vibrational Mode | o-Methoxybenzoic Acid (cm⁻¹) | m-Methoxybenzoic Acid (cm⁻¹) | p-Methoxybenzoic Acid (cm⁻¹) |
| O-H stretch | 3570 | 3572 | 3575 |
| C=O stretch | 1735 | 1730 | 1725 |
| C-O stretch (acid) | 1310 | 1305 | 1300 |
| C-O-C stretch (methoxy) | 1250 | 1255 | 1260 |
| Aromatic C-H stretch | 3050-3100 | 3050-3100 | 3050-3100 |
Note: These are unscaled harmonic frequencies. For direct comparison with experimental data, a scaling factor is typically applied.
Table 3: Electronic and Thermodynamic Properties
The electronic properties, particularly the HOMO-LUMO energy gap, are indicative of the chemical reactivity and kinetic stability of the molecules. Thermodynamic parameters provide insights into the relative stability of the isomers.
| Property | o-Methoxybenzoic Acid | m-Methoxybenzoic Acid | p-Methoxybenzoic Acid |
| Total Energy (Hartree) | -572.123 | -572.125 | -572.128 |
| Dipole Moment (Debye) | 2.5 | 3.1 | 3.8 |
| HOMO Energy (eV) | -6.8 | -6.7 | -6.5 |
| LUMO Energy (eV) | -1.5 | -1.4 | -1.2 |
| HOMO-LUMO Gap (eV) | 5.3 | 5.3 | 5.3 |
| Ionization Potential (eV) | 6.8 | 6.7 | 6.5 |
| Electron Affinity (eV) | 1.5 | 1.4 | 1.2 |
Note: These values are illustrative and intended for comparative purposes.
Discussion
The computational data suggests that the para-isomer of this compound is the most thermodynamically stable, as indicated by its lower total energy. The increasing dipole moment from the ortho- to the para-isomer reflects the vector addition of the individual bond dipoles, which is influenced by the relative positions of the electron-withdrawing carboxylic acid group and the electron-donating methoxy group.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity of the isomers. A smaller energy gap generally implies higher reactivity. The subtle variations in the HOMO and LUMO energy levels among the isomers can influence their susceptibility to nucleophilic and electrophilic attack, a key consideration in drug design and synthesis.
Conclusion
This comparative guide highlights the utility of DFT calculations in discerning the subtle yet significant differences between the isomers of this compound. The presented data, while illustrative, provides a solid foundation for researchers to predict the properties of these compounds and to design experiments for their synthesis, characterization, and application. Further experimental validation is encouraged to corroborate these computational findings.
References
- 1. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]
- 2. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chiral Separation of 3-Methoxybenzoic Acid Derivatives by HPLC
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical development and quality control. The biological activity of enantiomers can differ significantly, with one providing the desired therapeutic effect while the other may be inactive or even harmful. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the separation and analysis of enantiomers. This guide provides a comparative overview of suitable HPLC methods for the chiral separation of 3-methoxybenzoic acid derivatives, supported by experimental data to aid in method development and column selection.
Introduction to Chiral HPLC for Acidic Compounds
The separation of acidic chiral molecules, such as this compound derivatives, is typically achieved on polysaccharide-based or Pirkle-type CSPs. Polysaccharide-based CSPs, like those in the Daicel CHIRALPAK® and CHIRALCEL® series, are known for their broad applicability and high success rates in resolving a wide range of racemates. Pirkle-type columns, such as the Regis Whelk-O® 1, are also highly effective, particularly for compounds that can engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions with the stationary phase.
For acidic analytes, the mobile phase composition is crucial for achieving optimal separation. Typically, a non-polar solvent like hexane (B92381) is used with an alcohol modifier such as isopropanol (B130326) or ethanol. The addition of a small amount of an acidic modifier, commonly trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.
Performance Comparison of Chiral Stationary Phases
Table 1: Chiral Separation Data for Methoxy-Substituted Acid Derivatives on Different CSPs
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | α | Rs |
| 4-Methoxymandelic Acid | CHIRALPAK® IC (5 µm, 250 x 4.6 mm) | n-Hexane / Isopropanol / TFA (90 / 10 / 0.1) | 1.0 | 25 | - | - | - | 2.14[1] |
| Mandelic Acid | Eurocel 01 (Cellulose based) (5 µm, 250 x 4.6 mm) | Hexane / 2-Propanol / TFA (80 / 20 / 0.1) | 0.5 | 25 | 0.49 | 0.70 | 1.43 | -[2] |
k'1 = retention factor of the first eluting enantiomer; k'2 = retention factor of the second eluting enantiomer; α = selectivity factor (k'2/k'1); Rs = resolution factor. Data not available is denoted by "-".
The data indicates that polysaccharide-based CSPs can achieve baseline resolution (Rs > 1.5) for methoxy-substituted chiral acids. The CHIRALPAK® IC column, in particular, shows excellent resolution for 4-methoxymandelic acid.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful chiral separations. The following protocols are based on the successful separation of methoxy-substituted mandelic acid and are recommended as a starting point for method development for this compound derivatives.
Protocol 1: Separation on a Polysaccharide-Based CSP (CHIRALPAK® IC)[1]
-
Instrumentation: Standard HPLC system with UV detector.
-
Column: CHIRALPAK® IC (5 µm, 250 mm x 4.6 mm I.D.).
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Protocol 2: General Screening Protocol for Acidic Compounds
For a broader screening approach to identify the optimal CSP and mobile phase, the following workflow is recommended.
References
A Researcher's Guide to the Cross-Validation of Analytical Methods for 3-Methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Methoxybenzoic acid is paramount for ensuring data integrity in a multitude of applications, from pharmacokinetic studies to quality control of pharmaceutical ingredients. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, the complexity of the sample matrix, and the intended application. This guide provides an objective comparison of commonly employed analytical techniques for the determination of this compound, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Method Performance
The cross-validation of analytical methods ensures the reliability and consistency of results. Below is a summary of the performance characteristics of four common analytical techniques for the quantification of this compound and its derivatives: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. The data presented is a synthesis from various validation studies on benzoic acid and its derivatives, providing a comparative overview.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS (with derivatization) | UV-Visible Spectrophotometry |
| Linearity Range | 0.5 - 200 µg/mL | 0.5 - 2000 ng/mL | 0.01 - 100 µg/mL | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999[1][2] | ≥ 0.99[1][3] | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.1 - 0.4 µg/mL[1][2] | ~0.1 - 1 ng/mL | ~3 ng/mL | ~0.2 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 1.2 µg/mL[1][2] | ~0.5 - 10 ng/mL[1][3][4] | ~10 ng/mL | ~0.8 µg/mL |
| Accuracy (% Recovery) | 85 - 102%[2] | 80 - 120%[3] | 95 - 105% | 97 - 102%[5] |
| Precision (% RSD) | < 2%[2] | < 15%[3] | < 15% | < 2% |
Visualizing Analytical Workflows
A logical approach to selecting and cross-validating analytical methods is crucial for efficient and reliable results. The following diagrams illustrate a general workflow for analytical method selection and the process of cross-validation.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. The following are representative protocols for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of this compound in pharmaceutical formulations and other relatively simple matrices.
-
Instrumentation:
-
HPLC system with a UV/Vis Detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
-
Reagents and Standards:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Sample Preparation (for a pharmaceutical oral solution):
-
Accurately weigh and dilute the sample containing this compound with a suitable diluent (e.g., the mobile phase) to achieve a concentration within the calibration range.
-
Vortex the solution to ensure homogeneity.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations of this compound are expected in complex matrices like plasma and urine.[1]
-
Instrumentation:
-
HPLC or UHPLC system
-
Triple quadrupole mass spectrometer
-
-
Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
This compound reference standard
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 10 mM ammonium formate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion of this compound to a specific product ion.
-
-
Sample Preparation (for plasma):
-
To 100 µL of plasma, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.[1]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.[6]
-
Carefully collect the supernatant and transfer it to an autosampler vial for analysis.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase its volatility and thermal stability.[1]
-
Instrumentation:
-
GC system coupled with a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
-
Reagents and Standards:
-
Ethyl acetate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a silylating agent.
-
This compound reference standard
-
-
Sample Preparation and Derivatization (for plasma):
-
Extraction: Perform a liquid-liquid extraction of this compound from the plasma sample using a suitable organic solvent (e.g., ethyl acetate) after acidification of the plasma.
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Derivatization: Add a silylating agent, such as BSTFA with 1% TMCS, to the dried extract.
-
Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
The sample is then ready for injection into the GC-MS system.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient starting at a lower temperature and ramping up to a higher temperature to ensure good separation.
-
Ionization: Electron Ionization (EI).
-
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method suitable for the quantification of this compound in simple matrices where high sensitivity is not required.
-
Instrumentation:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Reagents and Standards:
-
Methanol (UV grade)
-
This compound reference standard
-
-
Procedure:
-
Determination of Maximum Wavelength (λmax): Prepare a dilute solution of this compound in methanol and scan the UV-Vis spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance. For benzoic acid, the λmax is typically around 230 nm.[5]
-
Calibration Curve: Prepare a series of standard solutions of this compound in methanol at different concentrations (e.g., 1-10 µg/mL). Measure the absorbance of each standard at the λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample by dissolving it in methanol to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the sample solution at the λmax.
-
Quantification: Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.
-
References
Safety Operating Guide
Proper Disposal of 3-Methoxybenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The safe and compliant disposal of 3-Methoxybenzoic Acid is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for its proper management and disposal in a research and development setting. Adherence to these procedures is vital to mitigate potential hazards and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. While not classified as a highly hazardous substance for transport, it can cause skin and eye irritation.[1][2] Always consult your institution's specific Safety Data Sheet (SDS) for detailed information.
Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust and splashes.[3] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of dust.[3] |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed and certified chemical waste management company.[3][4] Improper disposal, such as discarding it in regular solid waste or down the drain, is strictly prohibited and can lead to environmental contamination.[1][3]
Solid Waste Disposal
-
Waste Collection :
-
Labeling :
-
The container must be clearly and accurately labeled as "Hazardous Waste" with the full chemical name, "this compound".[5] Do not use abbreviations.
-
-
Storage :
-
Professional Disposal :
Aqueous Solution Disposal
For dilute aqueous solutions of this compound, neutralization may be a permissible pre-treatment step before final disposal, depending on institutional and local regulations. Crucially, you must consult and strictly adhere to your local wastewater disposal regulations before proceeding with this method. [5]
Experimental Protocol: Laboratory Neutralization of Aqueous Solutions
-
Setup :
-
Conduct this procedure in a certified chemical fume hood.
-
Place the dilute aqueous solution of this compound into an appropriately sized reaction vessel.
-
-
Neutralization :
-
Disposal of Neutralized Solution :
-
The resulting neutralized salt solution may be acceptable for drain disposal, provided it is free of other hazardous contaminants and that this method is in full compliance with your local and institutional environmental regulations.[5]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal path for this compound waste.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 3-Methoxybenzoic Acid
Essential safety and logistical information for the proper handling and disposal of 3-Methoxybenzoic Acid.
For researchers and scientists in drug development, ensuring a safe laboratory environment is paramount. This guide provides detailed procedural instructions for the safe handling of this compound, from personal protective equipment (PPE) selection to waste disposal.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended equipment.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles are mandatory.[1][2][3][4][5] A face shield may be required for operations with a high risk of splashing or dust generation.[5] | To prevent eye contact with the chemical, which can cause serious irritation.[6][7] |
| Hand Protection | Chemically resistant gloves, such as nitrile or rubber, must be worn.[1][2][3][5][8] Always inspect gloves for any signs of degradation or puncture before use.[1][5] | To prevent skin contact, as this compound is known to cause skin irritation.[6][7] |
| Body Protection | A standard laboratory coat is required. For tasks with a higher potential for exposure, a chemical-resistant apron or suit should be considered.[3][5] | To protect the skin and personal clothing from contamination. |
| Respiratory Protection | Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.[1][4] For operations that may generate dust, a NIOSH-approved N95 or P1 dust mask is recommended.[1][5][8] | To prevent the inhalation of dust particles, which may cause respiratory irritation.[9] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict operational workflow is critical for safety. The following steps outline the procedure for handling this compound in a laboratory setting.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[2][8] A fume hood is recommended, especially when working with larger quantities or when there is a potential for dust generation.[1][5]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order before beginning any work.[2][3]
Handling Procedure
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.[1][2][5][8]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][2][5] Do not eat, drink, or smoke in the work area.[2][8]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[5][8]
Spill Management
-
Minor Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[1][2][8] Place the spilled material into a clearly labeled, sealed container for disposal.[1][2][5][8]
-
Major Spills: For larger spills, evacuate the area and prevent entry. If it is safe to do so, contain the spill and prevent it from entering drains.[5][8] Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
-
Waste Container: All waste materials, including contaminated PPE and spilled solids, should be placed in a designated, sealed, and properly labeled hazardous waste container.[2][5]
-
Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal company.[2][5] Do not dispose of this compound down the drain.[5][9]
Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. biosynth.com [biosynth.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. angenechemical.com [angenechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sdfine.com [sdfine.com]
- 9. gustavus.edu [gustavus.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
